molecular formula C6H10O2 B1217906 2-Hydroxycyclohexan-1-one CAS No. 533-60-8

2-Hydroxycyclohexan-1-one

Cat. No.: B1217906
CAS No.: 533-60-8
M. Wt: 114.14 g/mol
InChI Key: ODZTXUXIYGJLMC-UHFFFAOYSA-N
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Description

2-hydroxycyclohexan-1-one is a secondary alpha-hydroxy ketone and a hydroxycyclohexanone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxycyclohexan-1-one
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InChI

InChI=1S/C6H10O2/c7-5-3-1-2-4-6(5)8/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ODZTXUXIYGJLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10883427
Record name Cyclohexanone, 2-hydroxy-
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Molecular Weight

114.14 g/mol
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CAS No.

533-60-8, 30282-14-5
Record name 2-Hydroxycyclohexanone
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Record name Cyclohexanone, 2-hydroxy-
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Record name Cyclohexanone, 2-hydroxy-, dimer
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Record name Adipoin
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Record name Cyclohexanone, 2-hydroxy-
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Record name 2-hydroxycyclohexan-1-one
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Foundational & Exploratory

In-Depth Technical Guide: 2-Hydroxycyclohexan-1-one (CAS: 533-60-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycyclohexan-1-one, also known as Adipoin, is a secondary alpha-hydroxy ketone.[1] This bifunctional organic compound is a valuable intermediate in various synthetic pathways, owing to the reactivity of its hydroxyl and ketone functional groups.[1] Its structural framework makes it a key precursor in the synthesis of a range of molecules, from fine chemicals to pharmacologically active agents.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and its role in organic synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is important to note that this compound can exist as a dimer.[1]

Table 1: Identifiers and Basic Properties
PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 533-60-8[1]
Synonyms Adipoin, 2-Hydroxycyclohexanone, 2-Hydroxy-1-cyclohexanone[1]
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
InChI InChI=1S/C6H10O2/c7-5-3-1-2-4-6(5)8/h5,7H,1-4H2[1]
InChIKey ODZTXUXIYGJLMC-UHFFFAOYSA-N[1]
SMILES C1CCC(=O)C(C1)O[1]
Table 2: Physical and Chemical Data
PropertyValueUnitSource(s)
Standard Gibbs Free Energy of Formation (ΔfG°) -235.32kJ/mol[2]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -402.78kJ/mol[2]
Kovats Retention Index (Standard non-polar) 955, 971[1]
Kovats Retention Index (Standard polar) 1643[1]

Synthesis Methodologies

Several synthetic routes to this compound have been established, primarily involving oxidation or halogenation followed by hydrolysis.

Oxidative Strategies

Oxidative methods offer direct pathways to this compound from various precursors.

  • Peroxide-Mediated Oxidation: A notable method involves the oxidation of cyclohexanone using a 30% aqueous solution of hydrogen peroxide (H₂O₂). This reaction is catalyzed by sodium tungstate (Na₂WO₄·2H₂O) and proceeds under mild conditions (50–70°C) in water or acetic acid, yielding the product in 50–65% yields. This approach is advantageous due to its avoidance of heavy metals.[1]

Halogenation and Hydrolysis

A common route to 2-hydroxy-cyclohexanone involves the hydrolysis of a 2-halo-cyclohexanone precursor.

  • Bromination and Hydrolysis: This process involves the bromination of cyclohexanone in an aqueous or aqueous-organic medium at a temperature up to 50°C and a pH between 0 and 4. The resulting 2-bromo-cyclohexanone is then hydrolyzed without intermediate isolation using an alkaline compound at a pH above 7.5 and a temperature of up to 100°C.[3]

Experimental Protocols and Workflows

While detailed, step-by-step protocols are often proprietary, the following represents a generalized workflow for the synthesis of this compound via bromination and subsequent hydrolysis, based on established chemical principles.

G General Experimental Workflow for this compound Synthesis cluster_bromination Step 1: Bromination cluster_hydrolysis Step 2: Hydrolysis cluster_workup Step 3: Workup and Purification A Mix Cyclohexanone in an aqueous medium B Adjust pH to 0-4 A->B C Introduce Brominating Agent (e.g., Halogenate salt and Bromine) B->C D Maintain temperature below 50°C C->D E Add Alkaline Compound to the reaction mixture D->E Proceed without intermediate isolation F Adjust pH to >7.5 E->F G Heat to 25-80°C F->G H Cool the reaction mixture G->H I Extraction with an organic solvent H->I J Washing and Drying I->J K Solvent Removal J->K L Purification (e.g., Distillation) K->L M M L->M Final Product: this compound

Caption: General workflow for the synthesis of this compound.

Reactivity and Role as a Synthetic Intermediate

This compound is a versatile precursor in organic synthesis. Its bifunctional nature allows for a variety of chemical transformations, making it a valuable building block for more complex molecules.[1]

Key applications include:

  • Production of Pyrocatechol: It serves as a precursor in the synthesis of pyrocatechol and its derivatives.[1]

  • Synthesis of Tetrahydrocarbazole Derivatives: The compound is a key intermediate in the synthesis of tetrahydrocarbazoles, which are precursors for substituted carbazoles.[1]

  • Precursor for Ketamine Analogs: Derivatives of this compound are important intermediates in the synthesis of anesthetic compounds like ketamine analogs.[1]

The following diagram illustrates its central role as a synthetic intermediate.

G Role of this compound as a Synthetic Intermediate cluster_products Synthetic Products A This compound B Pyrocatechol and Derivatives A->B Precursor for C Tetrahydrocarbazole Derivatives A->C Key Intermediate for D Ketamine Analogs A->D Intermediate for

Caption: Role as a versatile synthetic intermediate.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding the specific involvement of this compound in cellular signaling pathways. Its primary described biological role is as a substrate for the enzyme 2-hydroxycyclohexanone 2-monooxygenase . This enzyme catalyzes the oxidation of this compound to 6-hydroxyhexan-6-olide in the presence of NADPH and oxygen.

Safety and Handling

This compound is classified as a flammable solid that causes skin and serious eye irritation. It may also cause respiratory irritation.[1][4]

Table 3: GHS Hazard Information
Hazard StatementCodeDescriptionSource(s)
Flammable solidsH228Flammable solid[1][4]
Skin corrosion/irritationH315Causes skin irritation[1][4]
Serious eye damage/eye irritationH319Causes serious eye irritation[1][4]
Specific target organ toxicity, single exposure; Respiratory tract irritationH335May cause respiratory irritation[1][4]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[5]

Spectroscopic Data

Conclusion

This compound (CAS 533-60-8) is a fundamentally important alpha-hydroxy ketone with significant applications as a synthetic intermediate. Its established synthesis routes and versatile reactivity make it a valuable compound for researchers in organic chemistry and drug development. Further investigation into its biological activities and potential roles in signaling pathways could unveil new applications for this molecule.

References

An In-depth Technical Guide to 2-Hydroxycyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-hydroxycyclohexan-1-one, a pivotal alpha-hydroxy ketone in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical structure, properties, synthesis, and applications.

Core Concepts: Structure and Properties

This compound, also known as adipoin, is a secondary alpha-hydroxy ketone.[1][2] Its structure consists of a six-membered cyclohexane ring bearing a ketone and a hydroxyl group on adjacent carbon atoms. This bifunctional nature makes it a versatile intermediate for a wide range of chemical transformations.[3] The IUPAC name for this compound is this compound.[2]

One of the key chemical features of this compound is its existence in equilibrium with its tautomer, 2-hydroxy-2-cyclohexen-1-one.[4] This keto-enol tautomerism is a fundamental concept where the enol form is notably stabilized by the formation of a strong intramolecular hydrogen bond.[4]

Below is a diagram illustrating the chemical structure of this compound and its keto-enol tautomerism.

chemical_structure cluster_keto Keto Form cluster_enol Enol Form Keto This compound Keto_img Enol_img Keto_img->Enol_img Tautomerization Enol 2-Hydroxycyclohex-2-en-1-one synthesis_workflow start Starting Material (e.g., Cyclohexanone, 1,2-Cyclohexanedione) reaction Reaction (e.g., Oxidation, Reduction) start->reaction workup Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification product This compound purification->product

References

A Technical Guide to the Formation Mechanisms of 2-Hydroxycyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Hydroxycyclohexan-1-one, also known as adipoin, is an α-hydroxy ketone or acyloin, a class of compounds that serve as valuable and versatile intermediates in organic synthesis.[1] Their bifunctional nature allows for a wide range of chemical transformations, making them key building blocks for more complex molecules, including pyrocatechol derivatives and tetrahydrocarbazoles.[1] This document provides an in-depth technical overview of the primary mechanisms for the formation of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding for research and development applications.

Intramolecular Acyloin Condensation of Adipic Acid Esters

The most classic and direct route to cyclic acyloins is the intramolecular reductive coupling of dicarboxylic acid esters, known as the Acyloin Condensation.[2][3] This reaction is particularly effective for forming 5- and 6-membered rings, often in high yields.[2] The process involves refluxing a diester, such as diethyl adipate, with metallic sodium in an aprotic, high-boiling solvent like toluene or xylene.[4][5] The reaction must be conducted in an oxygen-free atmosphere, as even trace amounts of oxygen can interfere with the radical mechanism and reduce the yield.[2][5]

Reaction Mechanism

The mechanism of the Acyloin Condensation is a four-step process initiated by electron transfer from sodium metal.[2][6][7]

  • Electron Transfer & Radical Formation: Two sodium atoms donate an electron each to the carbonyl groups of the ester, forming a radical anion intermediate.

  • Dimerization (Wurtz-type Coupling): The two radical ends of the molecule couple to form a cyclic dianion.

  • Elimination: Two molecules of alkoxide (e.g., sodium ethoxide) are eliminated to form a cyclic 1,2-diketone intermediate.

  • Reduction and Tautomerization: The highly reactive 1,2-diketone is immediately reduced by two more sodium atoms to form a sodium enediolate.[5] An acidic workup then neutralizes this intermediate to an enediol, which rapidly tautomerizes to the more stable α-hydroxy ketone product, this compound.[6][7]

A significant improvement, known as the Rühlmann method, involves using trimethylchlorosilane (TMSCl) as a trapping agent.[7] TMSCl reacts with the intermediate enediolate to form a stable bis-silyl ether, which prevents competing reactions like the Dieckmann condensation.[7][8] This derivative can be isolated and then hydrolyzed under mild acidic conditions to yield the acyloin, often resulting in considerably higher yields.[4][7]

G cluster_start Step 1: Electron Transfer cluster_coupling Step 2 & 3: Coupling & Elimination cluster_reduction Step 4: Reduction & Tautomerization Ester Diethyl Adipate Radical Radical Anion Intermediate Ester->Radical + 2 Na Dianion Cyclic Dianion Radical->Dianion Dimerization Diketone Cyclohexane-1,2-dione Dianion->Diketone - 2 NaOEt Enediolate Sodium Enediolate Diketone->Enediolate + 2 Na Enediol Enediol Intermediate Enediolate->Enediol H₃O⁺ Workup Acyloin This compound Enediol->Acyloin Tautomerization

Caption: Mechanism of the Intramolecular Acyloin Condensation.

Data Presentation
SubstrateConditionsAdditiveYield (%)Reference(s)
Diethyl AdipateMetallic Na, refluxing xyleneNone60-95% (typical for 10+ membered rings, 6-membered is high)[5]
Diethyl AdipateMetallic Na, refluxing tolueneTrimethylchlorosilane (TMSCl)>85% (improved yield)[2][7]
Experimental Protocol: Acyloin Condensation (Rühlmann Modification)
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (with a nitrogen inlet), a high-speed mechanical stirrer, and an addition funnel. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

  • Reagent Preparation: Dry toluene is added to the flask, followed by finely dispersed metallic sodium. Trimethylchlorosilane (TMSCl) is also added to the flask.

  • Reaction Execution: The mixture is heated to reflux with vigorous stirring. A solution of diethyl adipate in dry toluene is added dropwise from the addition funnel over several hours.

  • Reaction Monitoring & Workup: After the addition is complete, the mixture is refluxed for an additional period until the sodium is consumed. The reaction is then cooled to room temperature.

  • Isolation: The reaction mixture is filtered to remove sodium chloride. The solvent is removed under reduced pressure to yield the crude bis-silyl enol ether.

  • Hydrolysis: The crude product is dissolved in a suitable solvent (e.g., methanol or THF) and treated with dilute aqueous acid (e.g., HCl) with stirring until hydrolysis is complete (monitored by TLC).

  • Purification: The mixture is neutralized, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, is purified by vacuum distillation or chromatography.

Oxidation of Cyclohexanone

A greener and more direct approach to this compound involves the selective oxidation of cyclohexanone. This method avoids the use of metallic sodium and often proceeds under milder conditions.

Reaction Mechanism: Peroxide-Mediated Oxidation

One notable example is the oxidation of cyclohexanone using aqueous hydrogen peroxide (H₂O₂) as the oxidant.[1] The reaction is catalyzed by sodium tungstate (Na₂WO₄·2H₂O) and is typically performed in water or acetic acid at 50–70°C.[1] The mechanism is believed to involve the formation of a pertungstate species from the reaction of the tungstate catalyst with H₂O₂. This powerful oxidizing agent then reacts with the enol or enolate of cyclohexanone to introduce the hydroxyl group at the α-position.

G cluster_workflow Experimental Workflow for Cyclohexanone Oxidation Start Mix Cyclohexanone, Water, and Na₂WO₄ Heat Heat to 50-70°C Start->Heat Add Add 30% H₂O₂ Dropwise Heat->Add React Stir for Several Hours Add->React Workup Quench, Extract with Organic Solvent React->Workup Purify Purify by Distillation or Chromatography Workup->Purify

Caption: Experimental Workflow for Cyclohexanone Oxidation.

Data Presentation
SubstrateOxidantCatalystSolventTemperature (°C)Yield (%)Reference(s)
Cyclohexanone30% Hydrogen PeroxideSodium Tungstate (Na₂WO₄·2H₂O)Water or Acetic Acid50 - 7050 - 65[1]
Experimental Protocol: Oxidation of Cyclohexanone
  • Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Preparation: Cyclohexanone, water (or acetic acid), and a catalytic amount of sodium tungstate dihydrate are added to the flask.

  • Reaction Execution: The mixture is heated to the desired temperature (e.g., 60°C) with stirring. 30% aqueous hydrogen peroxide is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.

  • Reaction Monitoring & Workup: After the addition is complete, the mixture is stirred at the same temperature for several more hours until the reaction is complete (monitored by TLC or GC). The reaction is then cooled to room temperature.

  • Isolation and Purification: The product is extracted from the aqueous mixture using an appropriate organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation.

Hydrolysis of 2-Halocyclohexanone

Another established route involves the preparation of a 2-halocyclohexanone, typically 2-bromocyclohexanone, followed by hydrolysis to yield the α-hydroxy ketone.[9] This can often be performed as a one-pot synthesis without the isolation of the hazardous halo-ketone intermediate.[9]

Reaction Mechanism

The process begins with the bromination of cyclohexanone in an aqueous or aqueous-organic medium at a controlled acidic pH (0-4).[9] Subsequently, without isolating the 2-bromocyclohexanone, the reaction medium is made alkaline (pH > 7.5) to facilitate hydrolysis.[9] The hydrolysis proceeds via nucleophilic substitution, where a hydroxide ion displaces the bromide to form this compound.

G cluster_pathway Bromination-Hydrolysis Pathway Cyclohexanone Cyclohexanone Bromination Bromination (pH 0-4, <50°C) Cyclohexanone->Bromination Brominating Agent BromoKetone 2-Bromocyclohexanone (in situ) Bromination->BromoKetone Hydrolysis Hydrolysis (pH > 7.5, <100°C) BromoKetone->Hydrolysis Alkaline Compound Product This compound Hydrolysis->Product

Caption: Logical Pathway for the Bromination-Hydrolysis Synthesis.

Data Presentation
StepReagentspHTemperature (°C)NotesReference(s)
BrominationCyclohexanone, Halogenate Salt + HBr/Br₂0 - 4up to 50Formation of 2-bromocyclohexanone intermediate.[9]
Hydrolysis2-Bromocyclohexanone (in situ), Alkaline Compound> 7.525 - 80 (preferred)Hydrolysis of the intermediate without isolation.[9]
Experimental Protocol: One-Pot Bromination and Hydrolysis
  • Apparatus Setup: A jacketed glass reactor is equipped with a mechanical stirrer, pH probe, and inlets for reagent addition.

  • Bromination Step: Cyclohexanone is dissolved in an aqueous medium. The pH is adjusted to between 0 and 4. A brominating agent (e.g., a mixture of a halogenate salt and hydrogen bromide) is added while maintaining the temperature below 50°C.

  • Hydrolysis Step: Once the bromination is complete (as determined by monitoring), the pH of the reaction mixture is raised to above 7.5 by the controlled addition of an alkaline compound (e.g., sodium hydroxide solution).

  • Reaction Execution: The temperature is maintained, preferably between 45-55°C, until the hydrolysis is complete.[9]

  • Workup and Purification: The reaction mixture is cooled and neutralized. The product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The final product is purified by vacuum distillation.

References

Unveiling the Natural Presence of 2-Hydroxycyclohexan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycyclohexan-1-one, a versatile alpha-hydroxy ketone, has garnered interest within the scientific community due to its presence in natural systems and its potential applications. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, details established and generalized experimental protocols for its isolation and analysis, and proposes a putative biosynthetic pathway. This document aims to serve as a foundational resource for researchers investigating the chemical ecology, biosynthesis, and potential pharmacological applications of this compound.

Natural Occurrence and Sources

This compound has been identified in both the plant and insect kingdoms, suggesting diverse biological roles. Its presence has been confirmed in the common bean, Phaseolus vulgaris, and it functions as a semiochemical for the spruce beetle, Dendroctonus rufipennis.

Data Presentation

While quantitative data on the concentration of this compound in natural sources is limited in the current literature, the following table summarizes its known occurrences.

Natural SourceOrganismPart/TypeRoleQuantitative DataReference(s)
Plant KingdomPhaseolus vulgaris (Common Bean)SeedsVolatile CompoundNot specified in available literature.
Animal KingdomDendroctonus rufipennis (Spruce Beetle)SemiochemicalPheromone componentNot specified in available literature.

Experimental Protocols

The isolation and analysis of this compound from natural sources typically involve extraction of volatile or semi-volatile compounds followed by chromatographic separation and mass spectrometric identification. Below are detailed, generalized methodologies for its study.

General Experimental Workflow

The following diagram outlines a typical workflow for the extraction and analysis of this compound from a biological matrix.

experimental_workflow sample Sample Collection (e.g., Phaseolus vulgaris seeds, Dendroctonus rufipennis) extraction Extraction (e.g., Headspace SPME, Solvent Extraction) sample->extraction analysis GC-MS Analysis extraction->analysis identification Compound Identification (Mass Spectral Library Comparison) analysis->identification quantification Quantification (Internal/External Standard) identification->quantification

Caption: A generalized experimental workflow for the analysis of this compound.

Extraction of this compound from Phaseolus vulgaris (Common Bean) Seeds

This protocol is a generalized method based on the analysis of volatile compounds from beans.

Objective: To extract volatile compounds, including this compound, from common bean seeds for GC-MS analysis.

Materials:

  • Whole, dry common bean seeds (Phaseolus vulgaris)

  • Grinder or mill

  • Headspace vials (20 mL) with PTFE/silicone septa

  • Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Analytical balance

Methodology:

  • Sample Preparation:

    • Grind the dry bean seeds into a fine powder using a grinder or mill.

    • Accurately weigh 2.0 g of the powdered bean sample into a 20 mL headspace vial.

    • Immediately seal the vial with the PTFE/silicone septum cap.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 60 °C) for an equilibration period (e.g., 15 minutes).

    • After equilibration, expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

    • Retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

  • GC-MS Analysis:

    • Injector: Set to a temperature suitable for thermal desorption (e.g., 250 °C) in splitless mode.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 5 °C/min.

      • Hold: Maintain 240 °C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 250 °C.

  • Compound Identification and Quantification:

    • Identify this compound by comparing its mass spectrum with reference spectra in the NIST library and by its Kovats retention index.

    • For quantification, prepare a calibration curve using a pure standard of this compound and an appropriate internal standard.

Extraction of this compound from Dendroctonus rufipennis (Spruce Beetle)

This protocol is a generalized method based on the analysis of insect pheromones.

Objective: To extract semiochemicals, including this compound, from spruce beetles for GC-MS analysis.

Materials:

  • Spruce beetles (Dendroctonus rufipennis)

  • Hexane (GC grade)

  • Glass vials with PTFE-lined caps

  • Microsyringe

  • Forceps

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Methodology:

  • Sample Preparation:

    • Collect individual beetles and freeze them to prevent metabolic changes.

    • For analysis of hindgut contents, carefully dissect the beetle under a microscope to isolate the hindgut.

    • Alternatively, for whole-body extraction, place an individual beetle in a small glass vial.

  • Solvent Extraction:

    • Add a precise volume of hexane (e.g., 100 µL) to the vial containing the beetle or the dissected hindgut.

    • Allow the extraction to proceed for a set period (e.g., 1 hour) at room temperature.

    • Carefully remove the beetle or tissue from the solvent.

    • The resulting hexane extract is now ready for analysis.

  • GC-MS Analysis:

    • Inject a 1 µL aliquot of the hexane extract into the GC-MS.

    • Follow the GC-MS parameters as outlined in the previous protocol, with potential optimization of the temperature program based on the volatility of other pheromone components.

  • Compound Identification and Quantification:

    • Identify this compound by its mass spectrum and retention time compared to an authentic standard.

    • Quantify the amount of this compound using an internal or external standard calibration method.

Proposed Biosynthetic Pathway

The complete biosynthetic pathway of this compound has not been fully elucidated in any organism. However, based on the known biosynthesis of other cyclic ketones and pheromones in insects, a putative pathway can be proposed. Insect pheromones are often derived from fatty acid or isoprenoid metabolism.

The following diagram illustrates a plausible biosynthetic pathway for this compound, potentially originating from intermediates of fatty acid metabolism.

biosynthetic_pathway acetyl_coa Acetyl-CoA fatty_acid_synthesis Fatty Acid Synthase (FAS) acetyl_coa->fatty_acid_synthesis malonyl_coa Malonyl-CoA malonyl_coa->fatty_acid_synthesis cyclohexanecarboxylic_acid_derivative Cyclohexanecarboxylic Acid Derivative fatty_acid_synthesis->cyclohexanecarboxylic_acid_derivative Cyclization oxidation1 Oxidation cyclohexanecarboxylic_acid_derivative->oxidation1 hydroxylation Hydroxylation oxidation1->hydroxylation oxidation2 Oxidation hydroxylation->oxidation2 target This compound oxidation2->target

Caption: A putative biosynthetic pathway for this compound from fatty acid precursors.

This proposed pathway involves the cyclization of a fatty acid precursor to form a cyclohexanecarboxylic acid derivative, followed by a series of oxidation and hydroxylation steps to yield this compound. The specific enzymes involved in these transformations remain to be identified.

Conclusion

This compound is a naturally occurring compound with a confirmed presence in Phaseolus vulgaris and as a semiochemical in Dendroctonus rufipennis. While detailed quantitative data and specific biosynthetic pathways are still areas for further research, this technical guide provides a solid foundation for its study. The generalized experimental protocols and the putative biosynthetic pathway outlined herein offer a starting point for researchers aiming to investigate the ecological significance, biosynthesis, and potential applications of this intriguing alpha-hydroxy ketone. Further studies are warranted to fully elucidate its natural roles and biosynthetic origins.

An In-depth Technical Guide to 2-Hydroxycyclohexan-1-one: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Hydroxycyclohexan-1-one (also known as adipoin). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this versatile α-hydroxy ketone. This document details its core properties, provides established experimental protocols for its synthesis, and explores its chemical and enzymatic reactivity.

Physical and Chemical Properties

This compound is a cyclic α-hydroxy ketone that exists in equilibrium between its monomeric and dimeric forms. Its physical and chemical properties are summarized in the tables below.

General and Physical Properties of this compound Monomer
PropertyValueReference(s)
Molecular Formula C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol [1][2]
CAS Number 533-60-8[1]
IUPAC Name This compound[1]
Melting Point 40-42 °C[3]
Boiling Point 83-86 °C at 13 mmHg[3]
Appearance Off-white powder or solid[3]
Solubility Partially miscible in water
logP (predicted) 0.2[2]
Computed Thermodynamic Properties
PropertyValueUnit
Standard Gibbs Free Energy of Formation (ΔfG°) -235.32kJ/mol
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -402.78kJ/mol
Topological Polar Surface Area 37.3Ų

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the methine proton adjacent to the hydroxyl group, as well as the methylene protons of the cyclohexane ring. The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon at a downfield chemical shift (typically >200 ppm), a signal for the carbon bearing the hydroxyl group, and signals for the other four methylene carbons in the ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching vibration of the hydroxyl group
~2940 and ~2860C-H stretching vibrations of the cyclohexane ring
~1715C=O stretching vibration of the ketone
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will produce a molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns include the loss of water (H₂O) and α-cleavage adjacent to the carbonyl group.[4]

m/zProposed Fragment
114[M]⁺
96[M - H₂O]⁺
86[M - CO]⁺
55Characteristic fragment of cyclohexanone ring

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. Below are detailed experimental protocols for two common methods.

Oxidation of 1,2-Cyclohexanediol with Pyridinium Chlorochromate (PCC)

This method provides a selective oxidation of one of the hydroxyl groups of 1,2-cyclohexanediol to a ketone.

Experimental Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-cyclohexanediol (1 equivalent) in dichloromethane (DCM).

  • Addition of PCC: To the stirred solution, add pyridinium chlorochromate (PCC) (1.1 equivalents) portion-wise at room temperature. The reaction is typically exothermic and may require cooling in a water bath to maintain the temperature below 30°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Reduction of 1,2-Cyclohexanedione

This method involves the selective reduction of one of the carbonyl groups of 1,2-cyclohexanedione.

Experimental Protocol:

  • Preparation: Dissolve 1,2-cyclohexanedione (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (0.25 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess NaBH₄. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Chemical Reactivity and Applications

This compound is a valuable synthetic intermediate due to the presence of both a ketone and a hydroxyl group.

Key Reactions
  • Oxidation: The secondary alcohol can be oxidized to the corresponding 1,2-dione using stronger oxidizing agents.

  • Reduction: The ketone can be reduced to a diol.

  • Esterification/Etherification: The hydroxyl group can undergo esterification or etherification reactions.

  • Aldol Condensation: The α-proton to the ketone can be deprotonated to form an enolate, which can participate in aldol condensation reactions.

Synthetic Applications

It serves as a precursor in the synthesis of various organic compounds, including:

  • Pyrocatechol and its derivatives.[3]

  • Tetrahydrocarbazole derivatives.[3]

  • Intermediates in the synthesis of anesthetic compounds like ketamine analogs.[3]

Biological Activity

While not extensively studied for its direct pharmacological effects, this compound is a known substrate for the enzyme 2-hydroxycyclohexanone 2-monooxygenase .[5] This enzyme catalyzes the Baeyer-Villiger oxidation of the cyclic ketone to a lactone, 6-hydroxyhexan-6-olide, using NADPH and molecular oxygen.[5] This enzymatic transformation is of interest in biocatalysis and metabolic pathway studies.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_oxidation Oxidation Route cluster_reduction Reduction Route 1,2-Cyclohexanediol 1,2-Cyclohexanediol Oxidation (PCC) Oxidation (PCC) 1,2-Cyclohexanediol->Oxidation (PCC) [1] This compound This compound Oxidation (PCC)->this compound [2] Purification Purification This compound->Purification [5] 1,2-Cyclohexanedione 1,2-Cyclohexanedione Reduction (NaBH4) Reduction (NaBH4) 1,2-Cyclohexanedione->Reduction (NaBH4) [3] Reduction (NaBH4)->this compound [4] Final Product Final Product Purification->Final Product Enzymatic_Reaction cluster_substrates Substrates cluster_products Products This compound This compound Enzyme 2-hydroxycyclohexanone 2-monooxygenase This compound->Enzyme NADPH NADPH NADPH->Enzyme O2 O2 O2->Enzyme H+ H+ H+->Enzyme 6-hydroxyhexan-6-olide 6-hydroxyhexan-6-olide Enzyme->6-hydroxyhexan-6-olide NADP+ NADP+ Enzyme->NADP+ H2O H2O Enzyme->H2O

References

Spectroscopic Profile of 2-Hydroxycyclohexan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-hydroxycyclohexan-1-one (C₆H₁₀O₂), a secondary alpha-hydroxy ketone. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Quantitative Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.0 - 4.2Multiplet1HCH-OH
~3.5 (broad)Singlet1HOH
~2.2 - 2.5Multiplet2HCH₂ adjacent to C=O
~1.6 - 2.1Multiplet6HOther ring CH₂

Note: Predicted values are based on the analysis of similar cyclic ketones and hydroxy ketones. The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~210C=O (Ketone)
~75CH-OH
~40CH₂ adjacent to C=O
~20 - 30Other ring CH₂
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Functional GroupDescription
~3400 (broad)O-HStretching vibration of the hydroxyl group
~2850 - 3000C-HAliphatic C-H stretching
~1715 (strong)C=OCarbonyl stretch of the cyclohexanone[1]
Table 4: Mass Spectrometry (MS) Data
m/zInterpretation
114[M]⁺, Molecular ion peak
96[M-H₂O]⁺, Loss of a water molecule
86[M-CO]⁺, Loss of carbon monoxide
55Characteristic fragment of cyclohexanone ring

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

  • ¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is obtained using a proton-decoupled pulse sequence.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, for solid samples, a KBr pellet is made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: An FTIR spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean KBr plates) is recorded. The sample is then placed in the infrared beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is typically plotted as transmittance (%) or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and subsequent fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Data_NMR FID Acquisition & Fourier Transform NMR->Data_NMR Data_IR Interferogram & Fourier Transform IR->Data_IR Data_MS Ion Detection & Mass Spectrum Generation MS->Data_MS Interpret_NMR Chemical Shifts & Coupling Constants Data_NMR->Interpret_NMR Interpret_IR Characteristic Absorption Bands Data_IR->Interpret_IR Interpret_MS Molecular Ion Peak & Fragmentation Pattern Data_MS->Interpret_MS Structure Final Structure Confirmation Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxycyclohexan-1-one from Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the primary synthetic routes for producing 2-hydroxycyclohexan-1-one, a valuable precursor and versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals like ketamine analogs and natural products.[1][2] This guide details key experimental protocols, presents quantitative data for comparison, and illustrates reaction pathways and workflows.

Overview of Synthetic Strategies

The synthesis of this compound, also known as α-hydroxycyclohexanone, involves the introduction of a hydroxyl group at the α-position to the carbonyl group of cyclohexanone. Several distinct methodologies have been developed to achieve this transformation, each with specific advantages regarding yield, scalability, and environmental impact. The principal strategies include:

  • Direct Oxidation of Cyclohexanone: This approach utilizes an oxidizing agent to directly hydroxylate the α-carbon. A notable "green" method employs hydrogen peroxide.[1]

  • Halogenation and Subsequent Hydrolysis: A two-step process involving the α-bromination of cyclohexanone followed by hydrolysis of the resulting 2-bromo-cyclohexanone intermediate.[3]

  • Reduction of a Dicarbonyl Precursor: This high-yielding method involves the chemoselective reduction of one of the two ketone functionalities in 1,2-cyclohexanedione.[1]

  • Biocatalytic Synthesis: Enzymatic methods offer high enantioselectivity, producing specific stereoisomers of the target molecule.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic methods discussed, allowing for an effective comparison of their efficiencies.

MethodKey Reagents/CatalystTypical Yield (%)Key AdvantagesKey Disadvantages
Peroxide-Mediated Oxidation H₂O₂, Sodium Tungstate (Na₂WO₄·2H₂O)50–65%[1]Utilizes a "green" oxidant; avoids heavy metals.[1]Moderate yields compared to other methods.
Bromination & Hydrolysis Brominating agent (e.g., Bromine/Halogenate salt), Alkaline compound (e.g., NaOH)Not explicitly quantified, but is a viable process.Well-established two-step chemical process.Requires handling of bromine and an intermediate isolation step is sometimes needed.[3]
Reduction of 1,2-Cyclohexanedione Raney Nickel or Platinum Oxide (PtO₂), H₂85–95%[1]Excellent yields and high selectivity.[1]Requires the preparation of the 1,2-cyclohexanedione precursor.
Biocatalytic Reduction Alcohol Dehydrogenase (ADH) from Thauera aromatica90–98%[1]Excellent yields and very high enantioselectivity (>99% e.e.).[1]Requires specialized enzymes and biocatalytic equipment.

Detailed Experimental Protocols

Method 1: Peroxide-Mediated Oxidation of Cyclohexanone

This protocol describes a greener alternative to traditional oxidation methods by using hydrogen peroxide as the oxidant.[1]

Materials:

  • Cyclohexanone

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • Water or Acetic Acid (as solvent)

  • Standard glassware for organic synthesis

  • Heating and stirring apparatus

Procedure:

  • In a reaction flask, dissolve cyclohexanone and a catalytic amount of sodium tungstate dihydrate in the chosen solvent (water or acetic acid).

  • Heat the mixture to a temperature between 50–70°C with continuous stirring.

  • Slowly add the 30% hydrogen peroxide solution to the reaction mixture.

  • Maintain the reaction at the specified temperature and monitor its progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product using standard workup procedures, which may include extraction with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., MgSO₄), and removal of the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain pure this compound.

Method 2: Synthesis via Bromination and Hydrolysis

This established two-step process first introduces a bromine atom at the alpha position, which is then substituted by a hydroxyl group.[3]

Materials:

  • Cyclohexanone

  • Brominating agent (e.g., a stoichiometric mixture of a halogenate salt and bromine or hydrogen bromide)[3]

  • Aqueous or aqueous-organic medium

  • Alkaline compound (e.g., Sodium Hydroxide)

  • Acid for pH adjustment (if necessary)

  • Standard glassware for organic synthesis

Procedure:

Step A: Bromination of Cyclohexanone

  • In a reaction vessel, prepare a solution of cyclohexanone in an aqueous or aqueous-organic medium.

  • Adjust the pH of the medium to be between 0 and 4, preferably below 2.[3]

  • Cool the mixture to a temperature between 0 and 50°C (preferably 15–25°C) to manage the exothermic reaction.[3]

  • Slowly add the brominating agent to the cyclohexanone solution with vigorous stirring. The amount should be at least equivalent to the amount of cyclohexanone.[3]

  • Continue stirring until the reaction is complete, forming 2-bromo-cyclohexanone. This intermediate is typically used in the next step without isolation.[3]

Step B: Hydrolysis of 2-Bromo-cyclohexanone

  • To the reaction mixture containing 2-bromo-cyclohexanone, add an alkaline compound to raise the pH above 7.5.[3]

  • Heat the mixture to a temperature between 10 and 100°C (preferably 45–55°C) to facilitate the hydrolysis reaction.[3]

  • After the hydrolysis is complete, cool the reaction mixture.

  • Neutralize the mixture and perform an appropriate workup (e.g., extraction, washing, and drying) to isolate the crude product.

  • Purify the product via distillation or chromatography.

Method 3: Chemoselective Reduction of 1,2-Cyclohexanedione

This highly efficient method produces this compound from its corresponding dione precursor.[1]

Materials:

  • 1,2-Cyclohexanedione

  • Catalyst: Raney nickel or Platinum Oxide (PtO₂)

  • Solvent: Ethanol or Ethyl Acetate

  • Hydrogen gas source and hydrogenation apparatus

Procedure:

  • Charge a hydrogenation vessel with 1,2-cyclohexanedione and the chosen catalyst (Raney nickel or PtO₂).

  • Add the solvent (ethanol or ethyl acetate) to dissolve the substrate.

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen to 3–5 bar.[1]

  • Stir the reaction mixture vigorously at room temperature (25–50°C).[1]

  • Monitor the reaction for hydrogen uptake to determine completion.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product further by distillation or recrystallization.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the synthesis of this compound.

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Cyclohexanone & Reagents/Catalyst B Control Temperature & Stir A->B Start Reaction C Monitor Progress (e.g., TLC) B->C D Quench Reaction & Extract C->D Reaction Complete E Wash & Dry Organic Layer D->E F Solvent Evaporation E->F G Column Chromatography or Distillation F->G Purify Crude Product H Pure this compound G->H

Caption: A generalized workflow for the synthesis, work-up, and purification.

G Pathway: Bromination and Hydrolysis cluster_reagents1 Reagents cluster_reagents2 Reagents A Cyclohexanone B 2-Bromo-cyclohexanone (Intermediate) A->B Step 1: Bromination (pH 0-4, 15-25°C) C This compound (Product) B->C Step 2: Hydrolysis (pH > 7.5, 45-55°C) R1 Brominating Agent R1->B R2 Alkaline Compound (e.g., NaOH) R2->C

Caption: Reaction pathway for the two-step synthesis from cyclohexanone.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Chemistry of Alpha-Hydroxy Ketones

Introduction

Alpha-hydroxy ketones, also known as acyloins, are a significant class of bifunctional organic compounds characterized by a hydroxyl group positioned on the carbon atom alpha (α) to a ketone carbonyl group.[1][2] Their general structure is R−C(=O)−CH(OH)−R'. This unique arrangement of functional groups imparts a rich and versatile chemistry, making them pivotal intermediates in organic synthesis and valuable structural motifs in numerous biologically active molecules.[3][4]

Their importance is underscored by their role as key building blocks for synthesizing more complex molecules, including pharmaceuticals like antidepressants, farnesyl transferase inhibitors, and antitumor antibiotics.[3][5] This guide provides a comprehensive overview of the core chemistry of alpha-hydroxy ketones, including their synthesis, characteristic reactions, and analytical protocols, tailored for professionals in research and drug development.

Structure and Properties

The juxtaposition of a carbonyl and a hydroxyl group governs the chemical behavior of alpha-hydroxy ketones. The electron-withdrawing nature of the carbonyl group increases the acidity of the hydroxyl proton compared to a simple alcohol. A key characteristic is their ability to undergo keto-enol tautomerism to form an enediol intermediate, which is central to many of their reactions and rearrangements.[6][7] Primary alpha-hydroxy ketones are known to give a positive Fehling's test, a characteristic typically associated with aldehydes, due to their facile oxidation under basic conditions.[1][7]

Synthesis of Alpha-Hydroxy Ketones

The synthesis of alpha-hydroxy ketones can be achieved through several strategic pathways, ranging from classical condensation reactions to modern biocatalytic methods.

Acyloin Condensation

This is a bimolecular reductive coupling of two carboxylic esters using metallic sodium in an aprotic solvent (e.g., toluene, xylene) to form an α-hydroxy ketone.[8][9][10] The reaction is particularly effective for aliphatic esters. The intramolecular version of this reaction is a powerful method for forming rings of 10 members or more.[6][10]

The mechanism proceeds through a 1,2-diketone intermediate which is further reduced to a sodium enediolate.[6][8] To prevent side reactions and improve yields, a trapping agent like chlorotrimethylsilane (TMSCl) is often added. This traps the enediolate intermediate as a more stable bis-silyl ether, which can be isolated and subsequently hydrolyzed with aqueous acid to yield the final acyloin product.[8][9]

Benzoin Condensation

The Benzoin Condensation is a classic carbon-carbon bond-forming reaction that involves the coupling of two aldehydes, typically aromatic, to create an α-hydroxy ketone.[11][12][13] The reaction is traditionally catalyzed by a nucleophile such as the cyanide ion (CN⁻) or, in more modern variations, N-heterocyclic carbenes (NHCs) derived from thiazolium salts.[11][14]

The cyanide catalyst is uniquely effective because it is a good nucleophile, a good leaving group, and its presence on the intermediate cyanohydrin enhances the acidity of the adjacent C-H bond, facilitating the formation of a key carbanionic intermediate.[12][15] This carbanion then acts as a nucleophile, attacking a second aldehyde molecule to form the product after proton transfer and elimination of the catalyst.[15]

Oxidation Reactions

Alpha-hydroxy ketones can also be synthesized via the oxidation of various precursors:

  • Oxidation of Ketone Enolates: Ketones can be converted to their corresponding enolates or silyl enol ethers, which are then oxidized to introduce the α-hydroxyl group.[3][16]

  • Oxidation of Alkenes: Terminal olefins can be directly converted to α-hydroxy ketones using oxidizing agents like potassium permanganate.[17] Palladium-catalyzed dioxygenation of alkenes also provides an atom-economical route.[18]

Biocatalytic Synthesis

Enzymatic methods offer highly enantioselective routes to chiral α-hydroxy ketones, which are of great interest in drug development.[3] Key biocatalytic strategies include:

  • Thiamine Diphosphate (ThDP)-dependent Lyases: These enzymes catalyze the carboligation of aldehydes.[3]

  • Whole-Cell Redox Processes: Microorganisms can be used to perform stereoselective reductions of 1,2-diketones or selective oxidations of vicinal diols.[3][5]

Key Reactions of Alpha-Hydroxy Ketones

Alpha-Ketol Rearrangement

The α-ketol rearrangement is an isomerization reaction of α-hydroxy ketones or aldehydes induced by acid, base, or heat.[16][19] The reaction involves a 1,2-migration of an alkyl or aryl group from the hydroxyl-bearing carbon to the carbonyl carbon.[20] This process is reversible, and the equilibrium favors the formation of the more thermodynamically stable isomer.[16][19] This rearrangement is a powerful tool in synthetic chemistry, particularly for effecting ring expansions in cyclic systems like steroids.[19]

Oxidation and Reduction
  • Oxidation: Alpha-hydroxy ketones can be selectively oxidized to form 1,2-diketones. A variety of oxidizing agents can be employed, including copper(I) catalysts with oxygen as the oxidant.

  • Reduction: The ketone functionality can be reduced to a secondary alcohol, yielding a 1,2-diol (a vicinal diol). This transformation is often achieved with high stereoselectivity using chiral catalysts.[21]

Data Presentation: Summary Tables

Table 1: Comparison of Key Synthetic Methods
MethodSubstratesCatalyst/ReagentKey Features
Acyloin Condensation Carboxylic EstersMetallic Sodium (Na)Reductive coupling; effective for aliphatic substrates and intramolecular ring closure.[8][10]
Benzoin Condensation Aldehydes (often aromatic)Cyanide (CN⁻) or NHCsDimerization via "umpolung" reactivity; classic method for aromatic α-hydroxy ketones.[11][12]
Enolate Oxidation KetonesVarious OxidantsInvolves in-situ formation of an enolate followed by α-hydroxylation.[3][16]
Biocatalysis Diketones, Diols, AldehydesEnzymes (Lyases, AKRs)High enantioselectivity; environmentally friendly ("green chemistry") approach.[3][5]
Table 2: Spectroscopic Data for Alpha-Hydroxy Ketones
Spectroscopic TechniqueCharacteristic Feature
Infrared (IR) Strong C=O stretch (ketone) typically around 1700-1725 cm⁻¹. Broad O-H stretch (alcohol) around 3200-3600 cm⁻¹.[22][23]
¹H NMR Protons on the α-carbon (next to C=O) appear deshielded in the 2.1-2.6 ppm range. The proton on the carbon bearing the -OH group (CH-OH) shows a characteristic shift. The -OH proton itself is a broad singlet, with its position being solvent and concentration dependent.[24][25]
¹³C NMR The carbonyl carbon (C=O) signal is highly deshielded, appearing far downfield in the 190-220 ppm region. The carbon bearing the hydroxyl group (C-OH) appears in the typical alcohol region (60-80 ppm).[23][24]

Experimental Protocols

Protocol: Synthesis of Benzoin via Benzoin Condensation

Objective: To synthesize 2-hydroxy-1,2-diphenylethanone (benzoin) from benzaldehyde using a cyanide catalyst.

Materials:

  • Benzaldehyde (freshly distilled)

  • Sodium Cyanide (NaCN)

  • Ethanol (95%)

  • Deionized Water

  • Ice Bath

  • Reflux Condenser

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of sodium cyanide in 10 mL of deionized water. Add 20 mL of 95% ethanol to this solution.

  • Addition of Reactant: To the ethanolic cyanide solution, add 10 mL of freshly distilled benzaldehyde.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture in a water bath at approximately 60°C for 45-60 minutes.

  • Crystallization: After heating, cool the reaction mixture in an ice bath. Benzoin will crystallize out of the solution.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crystals with a small amount of cold 1:1 ethanol-water mixture to remove any unreacted benzaldehyde.

  • Recrystallization: Recrystallize the crude benzoin from hot ethanol to obtain pure, white crystals.

  • Drying and Characterization: Dry the purified crystals and determine the yield. Characterize the product using melting point analysis and spectroscopic methods (IR, NMR).

Safety Note: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Acidic conditions must be avoided to prevent the formation of toxic hydrogen cyanide gas.

Protocol: Spectroscopic Characterization

Objective: To confirm the structure of a synthesized alpha-hydroxy ketone using IR and NMR spectroscopy.

1. Infrared (IR) Spectroscopy:

  • Prepare a sample of the compound (e.g., as a KBr pellet or a thin film on a salt plate).

  • Obtain the IR spectrum.

  • Analyze the spectrum for a strong absorption peak between 1700-1725 cm⁻¹ (C=O stretch) and a broad absorption peak between 3200-3600 cm⁻¹ (O-H stretch).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum. Identify the signals corresponding to the protons alpha to the carbonyl and the proton on the hydroxyl-bearing carbon. Integrate the peaks to confirm proton ratios.

  • Acquire the ¹³C NMR spectrum. Identify the characteristic downfield signal for the carbonyl carbon (190-220 ppm) and the signal for the carbon attached to the hydroxyl group.

Mandatory Visualizations (Graphviz)

Acyloin_Condensation cluster_step1 Step 1: Radical Anion Formation cluster_step2 Step 2: Dimerization cluster_step3 Step 3: Elimination cluster_step4 Step 4: Reduction cluster_step5 Step 5: Protonation 2 R-COOR' 2x Ester RadicalAnion 2x [R-C(O•)-OR']⁻ Na⁺ (Radical Anion) 2 R-COOR'->RadicalAnion + 2 Na RadicalAnion_node 2x Radical Anion Na 2 Na• Dimer Dianion Intermediate RadicalAnion_node->Dimer Coupling Dimer_node Dianion Intermediate Diketone 1,2-Diketone R-C(=O)-C(=O)-R Dimer_node->Diketone - 2 R'O⁻ Diketone_node 1,2-Diketone Na2 2 Na• Enediolate Sodium Enediolate Diketone_node->Enediolate + 2 Na Enediolate_node Sodium Enediolate H2O 2 H₂O Enediol Enediol Acyloin α-Hydroxy Ketone (Acyloin) Enediol->Acyloin Tautomerization Enediolate_node->Enediol + H₂O

Caption: Mechanism of the Acyloin Condensation.

Benzoin_Condensation cluster_main Benzoin Condensation Mechanism (Cyanide-Catalyzed) Ald1 Ar-CHO (Aldehyde 1) Cyanohydrin Cyanohydrin Anion Ald1->Cyanohydrin + CN⁻ (Nucleophilic Attack) CN ⁻CN Carbanion Stabilized Carbanion (Umpolung) Cyanohydrin->Carbanion Deprotonation Adduct Adduct Anion Carbanion->Adduct + Aldehyde 2 Ald2 Ar-CHO (Aldehyde 2) ProtonTransfer Intermediate after Proton Transfer Adduct->ProtonTransfer Intramolecular Proton Transfer Benzoin Benzoin (α-Hydroxy Ketone) ProtonTransfer->Benzoin Elimination of ⁻CN

Caption: Mechanism of the Benzoin Condensation.

Ketol_Rearrangement cluster_main α-Ketol Rearrangement (Base-Catalyzed) Start α-Hydroxy Ketone Alkoxide Alkoxide Intermediate Start->Alkoxide + ⁻OH Base ⁻OH Enediolate Enediolate Intermediate (via Resonance) Alkoxide->Enediolate 1,2-Aryl/Alkyl Shift (Rearrangement) Rearranged Rearranged Alkoxide Alkoxide->Rearranged 1,2-Aryl/Alkyl Shift Product Isomeric α-Hydroxy Ketone Rearranged->Product + H₂O

Caption: Base-catalyzed α-Ketol Rearrangement.

Workflow cluster_workflow General Experimental Workflow A Synthesis Reaction (e.g., Benzoin Condensation) B Work-up & Isolation (Extraction, Filtration) A->B C Purification (Recrystallization, Chromatography) B->C D Structural Characterization C->D E IR Spectroscopy D->E F NMR Spectroscopy D->F G Mass Spectrometry D->G H Final Product Analysis (Purity, Yield) E->H F->H G->H

References

Methodological & Application

2-Hydroxycyclohexan-1-one: A Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxycyclohexan-1-one, a bifunctional cyclic ketone, serves as a valuable and versatile chiral building block in the stereoselective synthesis of complex organic molecules. Its utility in the construction of pharmaceuticals and other biologically active compounds stems from the presence of two key functional groups—a ketone and a hydroxyl group—on a chiral cyclohexane scaffold. The defined stereochemistry at the hydroxyl-bearing carbon allows for the controlled introduction of new stereocenters, making it an attractive precursor for molecules with specific three-dimensional arrangements crucial for their biological function. This application note provides a comprehensive overview of the synthesis and application of chiral this compound, including detailed experimental protocols and quantitative data to guide researchers in its effective utilization.

Enantioselective Synthesis of this compound

The preparation of enantiomerically pure (R)- and (S)-2-hydroxycyclohexan-1-one is a critical first step in its application as a chiral building block. Several strategies have been developed to achieve high enantioselectivity, with biocatalytic and asymmetric chemical methods being the most prominent.

Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective approach to chiral α-hydroxy ketones. The asymmetric reduction of the prochiral diketone, 1,2-cyclohexanedione, using whole-cell biocatalysts or isolated enzymes is an effective method.

Table 1: Biocatalytic Reduction of 1,2-Cyclohexanedione

BiocatalystSubstrate Concentration (mM)Co-substrateTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (e.e.) (%)
Saccharomyces cerevisiae (Baker's Yeast)10 - 50Glucose25 - 3024 - 72>95>99 for (S)-enantiomer
Ketoreductase (KRED)10 - 100Isopropanol25 - 3512 - 48>98>99 for (S) or (R)-enantiomer (depending on enzyme)

Experimental Protocol: Biocatalytic Reduction using Saccharomyces cerevisiae

  • Yeast Activation: In a sterile Erlenmeyer flask, suspend 10 g of baker's yeast in 100 mL of a 5% (w/v) aqueous glucose solution. Incubate the suspension at 30°C for 30 minutes with gentle agitation to activate the yeast.

  • Substrate Addition: Add 1,2-cyclohexanedione (1 mmol) to the activated yeast suspension.

  • Biotransformation: Seal the flask and incubate at 30°C with shaking (150 rpm) for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion, centrifuge the reaction mixture to pellet the yeast cells. Decant the supernatant and extract it three times with an equal volume of ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful chemical method for the enantioselective reduction of ketones. Chiral ruthenium catalysts are commonly employed for this transformation.

Table 2: Asymmetric Transfer Hydrogenation of 1,2-Cyclohexanedione

Catalyst (mol%)Hydrogen SourceSolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (e.e.) (%)
(S,S)-Ts-DPEN-Ru (1 mol%)Formic acid/Triethylamine (5:2)Dichloromethane25 - 404 - 24>99>98 for (S)-enantiomer
(R,R)-Ts-DPEN-Ru (1 mol%)Formic acid/Triethylamine (5:2)Dichloromethane25 - 404 - 24>99>98 for (R)-enantiomer

Experimental Protocol: Asymmetric Transfer Hydrogenation

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the chiral Ru-catalyst (e.g., (S,S)-Ts-DPEN-Ru, 1 mol%) in anhydrous dichloromethane.

  • Reaction Setup: To the catalyst solution, add 1,2-cyclohexanedione (1 equivalent).

  • Hydrogen Source Addition: Add a pre-mixed 5:2 mixture of formic acid and triethylamine (5 equivalents of formic acid) to the reaction flask.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 30°C) for the required time, monitoring by TLC or GC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

cluster_synthesis Enantioselective Synthesis of this compound 1,2-Cyclohexanedione 1,2-Cyclohexanedione Biocatalytic Reduction Biocatalytic Reduction 1,2-Cyclohexanedione->Biocatalytic Reduction Asymmetric Transfer Hydrogenation Asymmetric Transfer Hydrogenation 1,2-Cyclohexanedione->Asymmetric Transfer Hydrogenation Chiral this compound Chiral this compound Biocatalytic Reduction->Chiral this compound Asymmetric Transfer Hydrogenation->Chiral this compound Chiral this compound Chiral this compound Non-Chelating Conditions (e.g., NaBH4) Non-Chelating Conditions (e.g., NaBH4) Chiral this compound->Non-Chelating Conditions (e.g., NaBH4) Hydride attack from a less hindered face Chelating Conditions (e.g., Zn(BH4)2) Chelating Conditions (e.g., Zn(BH4)2) Chiral this compound->Chelating Conditions (e.g., Zn(BH4)2) Hydride delivery guided by metal chelation anti-1,2-Diol anti-1,2-Diol Non-Chelating Conditions (e.g., NaBH4)->anti-1,2-Diol syn-1,2-Diol syn-1,2-Diol Chelating Conditions (e.g., Zn(BH4)2)->syn-1,2-Diol Chiral Cyclohexanone Derivative Chiral Cyclohexanone Derivative Asymmetric Michael Addition Asymmetric Michael Addition Chiral Cyclohexanone Derivative->Asymmetric Michael Addition Cyclization Cyclization Asymmetric Michael Addition->Cyclization Diastereoselective Reduction Diastereoselective Reduction Cyclization->Diastereoselective Reduction Further Functionalization Further Functionalization Diastereoselective Reduction->Further Functionalization Oseltamivir Precursor Oseltamivir Precursor Further Functionalization->Oseltamivir Precursor

Application Notes and Protocols for the Derivatization of 2-Hydroxycyclohexan-1-one for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxycyclohexan-1-one, an α-hydroxy ketone, possesses polar functional groups (a hydroxyl group and a keto group) that result in low volatility and poor thermal stability. These characteristics make its direct analysis by gas chromatography (GC) challenging, often leading to poor peak shape, low sensitivity, and potential degradation at high temperatures.[1][2] Chemical derivatization is an essential sample preparation step to convert these polar groups into less polar, more volatile, and thermally stable derivatives, thereby improving chromatographic resolution and detection sensitivity.[3][4][5]

This document provides detailed application notes and protocols for three common derivatization methods for this compound: silylation, acylation, and a two-step methoximation-silylation process.

Derivatization Strategies for this compound

The presence of both a hydroxyl (-OH) and a keto (C=O) group allows for several derivatization strategies. The choice of method depends on the analytical goals.

  • Silylation: This is a widely used technique that targets active hydrogens, primarily in the hydroxyl group, replacing them with a non-polar trimethylsilyl (TMS) group.[4][6] This single-step process significantly increases the volatility and thermal stability of the molecule.[3] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[7][8]

  • Acylation: An alternative to silylation, acylation also targets the hydroxyl group, converting it into an ester.[9] Acylated derivatives are often more stable towards hydrolysis than their silylated counterparts.[3] Acetic anhydride is a common reagent used for this purpose, often in the presence of a catalyst like pyridine.

  • Methoximation followed by Silylation: This robust two-step method provides a comprehensive derivatization of the molecule.[10][11] First, the keto group is converted into a methoxime using methoxyamine hydrochloride. This step is crucial as it protects the carbonyl group and prevents the formation of multiple enol-isomers during the subsequent silylation step, which would otherwise lead to multiple chromatographic peaks for a single analyte.[10][12] The hydroxyl group is then derivatized using a silylating agent.[11][13]

Quantitative Data Summary

The following table summarizes the typical reaction conditions for the derivatization protocols described. These parameters may require optimization for specific applications, matrices, and analytical instrumentation.

Parameter Method 1: Silylation Method 2: Acylation Method 3: Methoximation-Silylation
Target Group(s) Hydroxyl (-OH)Hydroxyl (-OH)Keto (C=O) and Hydroxyl (-OH)
Primary Reagent(s) BSTFA + 1% TMCSAcetic Anhydride, PyridineMethoxyamine HCl, Pyridine, MSTFA
Solvent Pyridine or AcetonitrilePyridine (acts as solvent and catalyst)Pyridine
Reaction Temp. 70-80°C60-100°CStep 1: 60°C; Step 2: 60-80°C
Reaction Time 45-60 minutes30-60 minutesStep 1: 60-90 minutes; Step 2: 30-45 minutes
Key Advantage Simple, one-step reactionForms highly stable derivativesPrevents multiple peaks from enol-isomers
Considerations Derivatives can be moisture-sensitiveReagent and byproducts can be acidicTwo-step process, longer preparation time

Experimental Workflows and Reaction Schemes

The following diagrams illustrate the overall analytical workflow and the chemical reactions involved in each derivatization protocol.

Derivatization_Workflow Figure 1. General Workflow for Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Containing This compound Dry Evaporate to Dryness (under N2 stream) Sample->Dry Reagent Add Derivatization Reagent(s) & Solvent Dry->Reagent React Incubate (Heat as required) Reagent->React Cool Cool to Room Temperature React->Cool GCMS Inject into GC-MS System Cool->GCMS

Caption: General Workflow for Derivatization and GC-MS Analysis.

Caption: Silylation of this compound.

References

Application Notes and Protocols: 2-Hydroxycyclohexan-1-one in Aldol Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-hydroxycyclohexan-1-one in aldol condensation reactions. While specific literature on the aldol reactions of this compound is limited, this document leverages established principles of aldol chemistry and data from analogous α-hydroxy ketones to provide representative protocols and potential applications in organic synthesis and drug discovery.

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the construction of complex molecular architectures.[1][2] this compound, a bifunctional molecule featuring both a ketone and a secondary alcohol, presents a unique starting material for such transformations. Its α-hydroxy group can influence the stereochemical outcome of the reaction and provides a handle for further synthetic manipulations, making its aldol products valuable intermediates in the synthesis of natural products and active pharmaceutical ingredients (APIs).[2]

This document outlines the fundamental principles of the aldol condensation of this compound, provides detailed experimental protocols for its reaction with aldehydes, and discusses potential applications in drug development.

Reaction Mechanism and Stereochemistry

The aldol condensation of this compound proceeds via the formation of an enolate intermediate under basic or acidic conditions. The presence of the α-hydroxy group can influence enolate formation and the subsequent nucleophilic attack on an aldehyde. Organocatalysis, particularly with proline and its derivatives, has emerged as a powerful tool for controlling the stereoselectivity of aldol reactions involving α-hydroxy ketones.[3][4][5]

The reaction typically proceeds through the following key steps:

  • Enolate Formation: A base abstracts an α-proton from this compound to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of an aldehyde, forming a new carbon-carbon bond and a β-alkoxide intermediate.

  • Protonation: The alkoxide is protonated to yield the β-hydroxy ketone aldol addition product.

  • Dehydration (Condensation): Under harsher conditions (e.g., heat), the aldol adduct can undergo dehydration to form an α,β-unsaturated ketone.

The stereochemical outcome of the reaction (syn vs. anti diastereomers) is influenced by the reaction conditions, the nature of the catalyst, and the substrates involved.

Data Presentation: Representative Reaction Parameters

Due to the limited availability of specific quantitative data for the aldol condensation of this compound, the following table summarizes representative reaction parameters and potential outcomes based on analogous reactions of cyclic ketones and α-hydroxy ketones.

Aldehyde ReactantCatalyst (mol%)SolventTemperature (°C)Time (h)Diastereomeric Ratio (syn:anti)Yield (%)
BenzaldehydeL-Proline (20)DMSORoom Temp.2490:1085
4-NitrobenzaldehydePyrrolidine (20)CH2Cl201285:1592
IsobutyraldehydeNaOH (10)EtOH506Not Determined78
CinnamaldehydeL-Proline (30)NMPRoom Temp.4895:580

Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual results may vary.

Experimental Protocols

The following are detailed protocols for performing aldol condensation reactions with this compound.

Protocol 1: Proline-Catalyzed Diastereoselective Aldol Reaction

This protocol describes a representative organocatalyzed aldol reaction between this compound and an aromatic aldehyde, aiming for high diastereoselectivity.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • L-Proline

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Diatomaceous earth

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Add the aromatic aldehyde (1.2 mmol, 1.2 equiv).

  • Add L-proline (0.2 mmol, 0.2 equiv).

  • Add anhydrous DMSO (5 mL).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.

Protocol 2: Base-Catalyzed Aldol Condensation

This protocol describes a general base-catalyzed aldol condensation that typically leads to the α,β-unsaturated ketone product.[6][7]

Materials:

  • This compound

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in ethanol (10 mL).

  • Add the aldehyde (1.1 mmol, 1.1 equiv).

  • Prepare a 1 M aqueous solution of NaOH and add it dropwise to the reaction mixture with stirring.

  • Heat the reaction mixture to 50°C and stir for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Reaction Mechanism

Aldol_Condensation_Mechanism cluster_enolate Enolate Formation cluster_attack Nucleophilic Attack cluster_protonation Protonation cluster_condensation Condensation (optional) This compound This compound Enolate Enolate This compound->Enolate + Base Base Base Alkoxide Intermediate Alkoxide Intermediate Enolate->Alkoxide Intermediate + Aldehyde Aldehyde Aldehyde Aldol Adduct Aldol Adduct Alkoxide Intermediate->Aldol Adduct + H2O H2O H2O alpha,beta-Unsaturated Ketone alpha,beta-Unsaturated Ketone Aldol Adduct->alpha,beta-Unsaturated Ketone + Heat, -H2O Heat Heat

Caption: Base-catalyzed aldol condensation mechanism.

Experimental Workflow

Experimental_Workflow Start Start Reactant_Mixing Mix this compound, Aldehyde, and Catalyst in Solvent Start->Reactant_Mixing Reaction Stir at Controlled Temperature Reactant_Mixing->Reaction Monitoring Monitor Progress by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Complete Purification Purify by Column Chromatography or Recrystallization Workup->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for aldol condensation.

Potential Application in Drug Discovery

The aldol adducts of this compound can serve as precursors for a variety of heterocyclic and carbocyclic scaffolds with potential biological activity. For instance, they can be elaborated into compounds that may interact with specific biological targets.

Drug_Discovery_Pathway cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_development Preclinical Development Aldol_Adduct Aldol Adduct of This compound Library_Synthesis Combinatorial Library Synthesis Aldol_Adduct->Library_Synthesis HTS High-Throughput Screening (e.g., Kinase Assay) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization In_Vivo_Testing In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Testing Candidate_Selection Drug Candidate Selection In_Vivo_Testing->Candidate_Selection

Caption: Hypothetical drug discovery workflow.

Applications in Drug Development

While direct applications of this compound aldol products in medicinal chemistry are not extensively documented, the resulting β-hydroxy ketone and α,β-unsaturated ketone motifs are prevalent in a wide range of biologically active molecules. These scaffolds can serve as key intermediates for the synthesis of:

  • Carbocyclic Nucleoside Analogues: With potential antiviral or anticancer properties.

  • Prostaglandin Precursors: Important signaling molecules with diverse physiological effects.

  • Steroid Scaffolds: For the development of hormonal therapies.

  • Novel Heterocyclic Compounds: Through further cyclization and functionalization, leading to diverse pharmacophores.

A structurally related analog, 2-(2-Chlorophenyl)-2-hydroxycyclohexanone, has been investigated for its potential neurological applications, highlighting the therapeutic potential of this class of compounds.[8] The aldol adducts of this compound provide a versatile platform for generating molecular diversity for screening against various biological targets.

Conclusion

This compound is a promising, yet underexplored, substrate for aldol condensation reactions. The presence of the α-hydroxy group offers potential for stereocontrol and further functionalization, making it a valuable building block in synthetic and medicinal chemistry. The protocols and conceptual frameworks provided in these notes are intended to serve as a guide for researchers to explore the utility of this compound in their own research endeavors, from fundamental methodology development to the synthesis of novel therapeutic agents.

References

Application Notes and Protocols for the Oxidation of 2-Hydroxycyclohexan-1-one to 1,2-Cyclohexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Cyclohexanedione is a versatile intermediate in organic synthesis, serving as a crucial building block for the preparation of various pharmaceuticals, agrochemicals, and specialty chemicals. Its vicinal dicarbonyl moiety allows for diverse chemical transformations, making it a valuable synthon in drug development and materials science. This document provides detailed application notes and experimental protocols for the oxidation of 2-hydroxycyclohexan-1-one (also known as adipoin) to 1,2-cyclohexanedione, focusing on reliable and efficient methodologies suitable for a research and development setting.

Overview of Synthetic Methods

The oxidation of α-hydroxy ketones (acyloins) to α-diones is a fundamental transformation in organic chemistry. Several methods have been developed for this purpose, each with distinct advantages and disadvantages concerning yield, reaction conditions, cost, and environmental impact. This document will focus on three prominent methods: bismuth(III) oxide-mediated oxidation, copper(II)-catalyzed aerobic oxidation, and ruthenium-catalyzed aerobic oxidation.

Data Presentation: Comparison of Oxidation Methods

The selection of an appropriate synthetic method depends on various factors, including the desired scale of the reaction, available resources, and tolerance of the substrate to different reaction conditions. The following table summarizes the key parameters for the three discussed oxidation methods.

ParameterMethod 1: Bismuth(III) Oxide OxidationMethod 2: Copper(II)-Catalyzed Aerobic OxidationMethod 3: Ruthenium-Catalyzed Aerobic Oxidation
Starting Material This compoundThis compoundThis compound
Key Reagents Bismuth(III) oxide (Bi₂O₃), Acetic acidCopper(I) or (II) salt (e.g., CuCl, Cu(OAc)₂), Base (optional), Oxygen (Air)Ruthenium complex (e.g., [RuCl₂(p-cymene)]₂), Base (e.g., Cs₂CO₃), Oxygen (Air)
Reaction Time 15 - 30 minutesSeveral hours to 24 hoursSeveral hours to 24 hours
Reaction Temperature ~100 °C (Water bath)Room temperature to moderate heatingRoom temperature to moderate heating
Reported Yield Often quantitative for analogous acyloins (>90%)Up to 87% for various α-hydroxy ketonesGood to excellent yields reported for α-hydroxycarbonyls
Key Advantages High yields, rapid reaction, simple work-up, specific for acyloins.[1]Utilizes air as a green oxidant, milder reaction conditions.High catalytic efficiency, utilizes air as a green oxidant.
Key Disadvantages Requires stoichiometric amounts of bismuth oxide, use of acetic acid.May require longer reaction times, catalyst and base screening may be necessary.Ruthenium catalysts can be expensive, optimization of reaction conditions is often required.

Experimental Protocols

Method 1: Oxidation with Bismuth(III) Oxide

This protocol is adapted from the reliable and high-yielding method for the oxidation of acyloins to 1,2-diketones developed by W. Rigby.[1] The reaction is specific for the α-hydroxy ketone functionality and is often nearly quantitative.[1]

Materials:

  • This compound

  • Bismuth(III) oxide (Bi₂O₃)

  • Glacial acetic acid

  • Deionized water

  • Benzene or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (2-5 times the weight of the acyloin).

  • Add bismuth(III) oxide (1.2 eq) to the solution.

  • Heat the reaction mixture in a water bath to approximately 100 °C with vigorous stirring. The reaction is typically complete within 15-30 minutes, indicated by the precipitation of metallic bismuth.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a Buchner funnel to remove the precipitated bismuth metal.

  • To the filtrate, add water (approximately half the volume of the acetic acid used) and extract the product with a suitable organic solvent such as benzene.

  • Wash the organic extract with water, then with a saturated sodium bicarbonate solution to remove residual acetic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,2-cyclohexanedione.

  • The product can be further purified by distillation or recrystallization if necessary.

Visualizations

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_products Products r1 This compound p1 1,2-Cyclohexanedione r1->p1 Acetic Acid, ~100 °C r2 Bismuth(III) Oxide (Bi₂O₃) p2 Bismuth Metal (Bi) r2->p2 Reduction

Caption: Oxidation of this compound to 1,2-Cyclohexanedione.

Experimental Workflow

Workflow start Start dissolve Dissolve this compound in Acetic Acid start->dissolve add_bi2o3 Add Bismuth(III) Oxide dissolve->add_bi2o3 heat Heat at 100 °C for 15-30 min add_bi2o3->heat cool Cool to Room Temperature heat->cool filter Filter to Remove Bismuth Metal cool->filter extract Aqueous Work-up and Extraction filter->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (Distillation/Recrystallization) evaporate->purify end End purify->end

References

Application Notes and Protocols for the Diastereoselective Reduction of 2-Hydroxycyclohexan-1-one to 1,2-Cyclohexanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reduction of the carbonyl group in 2-hydroxycyclohexan-1-one is a critical transformation for the synthesis of 1,2-cyclohexanediol, a versatile building block in medicinal chemistry and natural product synthesis. The stereochemical outcome of this reduction, yielding either cis- or trans-1,2-cyclohexanediol, is of paramount importance and can be controlled by the judicious choice of reducing agent and reaction conditions. This document provides detailed application notes and experimental protocols for the diastereoselective reduction of this compound, focusing on methods that favor the formation of either the cis (syn) or trans (anti) diastereomer. The protocols cover non-chelation-controlled reduction with sodium borohydride, chelation-controlled reduction with zinc borohydride, sterically-controlled reduction with L-Selectride, catalytic hydrogenation with Raney Nickel, and a biocatalytic approach using baker's yeast.

Introduction: Controlling Stereoselectivity

The stereochemical outcome of the hydride reduction of α-hydroxy ketones like this compound is primarily governed by two competing pathways: chelation control and non-chelation (Felkin-Anh) control.

  • Chelation Control: In the presence of a chelating agent (e.g., a Lewis acid like Zn²⁺), the reducing agent coordinates to a cyclic intermediate formed between the chelating agent and the hydroxyl and carbonyl oxygens of the substrate. This rigid, five-membered ring structure directs the hydride to attack from the less hindered face, typically leading to the formation of the cis (syn) diol.

  • Non-Chelation Control (Felkin-Anh Model): In the absence of a strong chelating agent, the conformation of the molecule is determined by minimizing steric interactions. The hydride nucleophile attacks the carbonyl carbon from the least sterically hindered face, which generally results in the formation of the trans (anti) diol as the major product. Bulky reducing agents also favor this pathway due to steric hindrance.

Comparative Data of Reduction Methods

The choice of reducing agent significantly impacts the yield and diastereoselectivity of the reduction of this compound. The following table summarizes typical results for various methods.

MethodReducing Agent/CatalystPredominant IsomerDiastereomeric Ratio (cis : trans)Typical Yield (%)
Non-Chelation-ControlledSodium Borohydridetrans25 : 75>90%
Chelation-ControlledZinc Borohydridecis>95 : 585-95%
Sterically-ControlledL-Selectride®trans<5 : >95>90%
Catalytic HydrogenationRaney® Nickelcis80 : 20High
Biocatalytic ReductionBaker's Yeast (S. cerevisiae)cis>98 : 270-90%

Note: Diastereomeric ratios and yields are approximate and can vary based on specific reaction conditions such as temperature, solvent, and reaction time.

Experimental Protocols

Non-Chelation-Controlled Reduction with Sodium Borohydride (Favors trans-Diol)

This protocol utilizes the common and mild reducing agent, sodium borohydride, in a protic solvent, which generally leads to the thermodynamically more stable trans-diol as the major product.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (to a concentration of approximately 0.2 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions.

  • Continue stirring the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to isolate the cis and trans isomers.

  • Determine the diastereomeric ratio by ¹H NMR or GC analysis.

Chelation-Controlled Reduction with Zinc Borohydride (Favors cis-Diol)

This method employs zinc borohydride, which acts as a chelating agent, to favor the formation of the cis-diol.[1]

Materials:

  • This compound

  • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

  • Zinc borohydride (Zn(BH₄)₂) solution in Et₂O or prepared in situ

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or flame-dried round-bottom flask with a septum

  • Syringes and needles

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF (to a concentration of approximately 0.1 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add a solution of zinc borohydride (1.5 eq) in diethyl ether via syringe.

  • Stir the reaction mixture at 0 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and stir for 15 minutes.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the predominantly cis-diol.

  • Determine the diastereomeric ratio by ¹H NMR or GC analysis.

Sterically-Controlled Reduction with L-Selectride® (Favors trans-Diol)

L-Selectride® is a bulky reducing agent that attacks from the least hindered face, leading to high selectivity for the trans-diol.[2]

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M solution in THF

  • Methanol (MeOH)

  • Aqueous sodium hydroxide (e.g., 3 M NaOH)

  • Hydrogen peroxide (30% H₂O₂)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or flame-dried round-bottom flask with a septum

  • Syringes and needles

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (to a concentration of approximately 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath with stirring.

  • Slowly add L-Selectride® solution (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Carefully add aqueous NaOH, followed by the slow, dropwise addition of 30% H₂O₂ to oxidize the borane byproducts (exothermic reaction, maintain cooling).

  • Stir for 1 hour at room temperature.

  • Extract the product with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the predominantly trans-diol.

  • Determine the diastereomeric ratio by ¹H NMR or GC analysis.

Catalytic Hydrogenation with Raney® Nickel (Favors cis-Diol)

Catalytic hydrogenation over a metal catalyst often results in the delivery of hydrogen from the less hindered face of the adsorbed substrate, which in this case leads to the cis-diol.

Materials:

  • This compound

  • Ethanol (EtOH) or Methanol (MeOH)

  • Raney® Nickel (slurry in water)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar

  • Celite®

Procedure:

  • In a hydrogenation vessel, add a slurry of Raney® Nickel (approx. 10% by weight of the substrate) that has been washed with the reaction solvent (e.g., ethanol).

  • Add a solution of this compound (1.0 eq) in ethanol.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature.

  • Monitor the reaction by observing the uptake of hydrogen and by TLC analysis of aliquots.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography or recrystallization.

  • Determine the diastereomeric ratio by ¹H NMR or GC analysis.

Biocatalytic Reduction with Baker's Yeast (Favors cis-Diol)

This environmentally friendly method utilizes the enzymes present in baker's yeast to perform a highly stereoselective reduction.[3]

Materials:

  • This compound

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose or Glucose

  • Tap water

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar or orbital shaker

  • Celite®

  • Ethyl acetate (EtOAc)

Procedure:

  • In a large Erlenmeyer flask, suspend baker's yeast (e.g., 20 g) in warm tap water (e.g., 200 mL).

  • Add sucrose or glucose (e.g., 40 g) and stir the mixture for 30 minutes at room temperature to activate the yeast.

  • Add a solution of this compound (1.0 g) in a minimal amount of ethanol (to aid solubility).

  • Stir the mixture vigorously at room temperature for 24-48 hours. The flask should be loosely covered to allow for the release of CO₂.

  • Monitor the reaction progress by TLC.

  • Upon completion, add Celite® to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the cell cake with water.

  • Saturate the aqueous filtrate with sodium chloride (NaCl) and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the highly enriched cis-diol.

  • Determine the diastereomeric ratio by ¹H NMR or GC analysis.

Visualizations

G General Workflow for Reduction of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve this compound in Solvent cool Cool Reaction Mixture start->cool add_reagent Add Reducing Agent cool->add_reagent react Stir at Controlled Temperature add_reagent->react monitor Monitor Progress (TLC) react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify analyze Analyze Diastereomeric Ratio (NMR/GC) purify->analyze

Caption: General experimental workflow for the reduction of this compound.

G Diastereoselective Reduction Pathways cluster_non_chelation Non-Chelation / Steric Control cluster_chelation Chelation / Catalytic / Biocatalytic Control start This compound nabh4 NaBH4 start->nabh4 Non-Chelating Conditions lselectride L-Selectride® start->lselectride Bulky Reagent znbh42 Zn(BH4)2 start->znbh42 Chelating Conditions raneyni Raney® Ni, H2 start->raneyni Catalytic Hydrogenation yeast Baker's Yeast start->yeast Biocatalytic Reduction trans_diol trans-1,2-Cyclohexanediol (Major Product) nabh4->trans_diol lselectride->trans_diol cis_diol cis-1,2-Cyclohexanediol (Major Product) znbh42->cis_diol raneyni->cis_diol yeast->cis_diol

Caption: Influence of reduction method on the stereochemical outcome.

References

Application Notes and Protocols for the Biocatalytic Reduction of 2-Hydroxycyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biocatalytic reduction of 2-hydroxycyclohexan-1-one to the corresponding 1,2-cyclohexanediols is a pivotal transformation in synthetic organic chemistry, providing access to valuable chiral building blocks for the pharmaceutical and fine chemical industries. The two diastereomers, cis- and trans-1,2-cyclohexanediol, are versatile synthons for the preparation of a wide range of biologically active molecules. Biocatalysis offers a green and highly selective alternative to traditional chemical methods, often proceeding with high stereoselectivity under mild reaction conditions. This document provides detailed application notes and experimental protocols for the diastereoselective reduction of this compound using whole-cell biocatalysts.

The stereochemical outcome of the reduction is highly dependent on the choice of biocatalyst. Generally, certain yeast strains and other microorganisms can selectively produce either the cis- or trans-diol. This protocol will focus on the use of whole-cell biocatalysts, which offer the advantage of in-situ cofactor regeneration, eliminating the need for the addition of expensive nicotinamide cofactors.

Data Presentation

The following tables summarize the quantitative data for the biocatalytic reduction of this compound and structurally similar α-hydroxy ketones using different whole-cell biocatalysts. This data is essential for selecting the appropriate biocatalyst to obtain the desired diastereomer with high purity.

BiocatalystSubstrateProduct DiastereomerConversion (%)Diastereomeric Excess (d.e.) (%)Enantiomeric Excess (e.e.) (%)Reference
Pichia glucozyma2-Phenoxycyclohexanonecis-(1S,2S)-Alcohol>99>98>99[1]
Candida glabrata2-Phenoxycyclohexanonecis-(1S,2S)-Alcohol>99>98>99[1]
Baker's Yeast (S. cerevisiae)2-Hydroxyacetophenone(S)-1-Phenyl-1,2-ethanediolHighNot ReportedHigh
Rhodococcus sp.General KetonesChiral AlcoholsVariableVariableVariable
Lactobacillus sp.General KetonesChiral AlcoholsVariableVariableVariable

Note: Specific quantitative data for the reduction of this compound is often embedded in broader studies. The data for 2-phenoxycyclohexanone is presented as a close structural analog to provide an indication of the expected stereoselectivity.

Experimental Protocols

This section provides detailed protocols for the cultivation of microbial cells, the whole-cell biocatalytic reduction of this compound, and the analysis of the reaction products.

Protocol 1: Cultivation of Whole-Cell Biocatalysts (General Procedure)

This protocol describes the general procedure for cultivating yeast or bacterial cells for use as whole-cell biocatalysts. Specific media components and growth conditions may need to be optimized for the selected microorganism.

Materials:

  • Selected microbial strain (e.g., Pichia glucozyma, Candida glabrata, Saccharomyces cerevisiae)

  • Yeast extract peptone dextrose (YPD) medium or other suitable growth medium

  • Sterile baffled flasks

  • Shaking incubator

  • Centrifuge and sterile centrifuge tubes

Procedure:

  • Inoculum Preparation: Inoculate 10 mL of sterile YPD medium in a 50 mL flask with a single colony of the selected microorganism from a fresh agar plate. Incubate at 30°C with shaking at 200 rpm for 24 hours.

  • Main Culture: Inoculate 500 mL of sterile YPD medium in a 2 L baffled flask with the 10 mL of the seed culture.

  • Incubation: Incubate the main culture at 30°C with vigorous shaking (200-250 rpm) for 48-72 hours, or until the desired cell density is reached (typically monitored by measuring the optical density at 600 nm).

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Washing: Wash the cell pellet twice with sterile distilled water or a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) to remove residual medium components.

  • Cell Paste: Decant the supernatant and use the resulting cell paste directly for the biotransformation.

Protocol 2: Whole-Cell Biocatalytic Reduction of this compound

This protocol outlines the procedure for the diastereoselective reduction of this compound using the prepared whole-cell biocatalyst.

Materials:

  • This compound

  • Prepared whole-cell paste

  • 50 mM Potassium phosphate buffer (pH 7.0)

  • Glucose (for cofactor regeneration)

  • Reaction vessel (e.g., Erlenmeyer flask)

  • Shaking incubator

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a 250 mL Erlenmeyer flask, suspend a specific amount of the wet cell paste (e.g., 10 g) in 100 mL of 50 mM potassium phosphate buffer (pH 7.0).

  • Cofactor Regeneration: Add glucose to a final concentration of 5% (w/v) to provide a source for NADH/NADPH regeneration.

  • Pre-incubation: Incubate the cell suspension at 30°C with shaking at 150 rpm for 30 minutes to activate the cellular metabolism.

  • Substrate Addition: Add this compound (e.g., 100 mg, dissolved in a minimal amount of ethanol if necessary) to the reaction mixture.

  • Biotransformation: Incubate the reaction mixture at 30°C with shaking at 150 rpm. Monitor the progress of the reaction by periodically taking samples for analysis (e.g., by TLC or GC). The reaction time can vary from 24 to 72 hours depending on the biocatalyst and substrate concentration.

  • Reaction Quenching and Product Extraction: Once the reaction has reached the desired conversion, terminate the reaction by adding an equal volume of ethyl acetate.

  • Cell Removal: Separate the cells by centrifugation or filtration.

  • Extraction: Extract the aqueous phase three times with equal volumes of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Analytical Method - Gas Chromatography (GC)

This protocol describes the analysis of the reaction products to determine the conversion, diastereomeric excess, and enantiomeric excess. Derivatization of the diol products is often necessary for good chromatographic separation.[2]

Materials:

  • Crude or purified product from the bioreduction

  • Acetic anhydride

  • Pyridine

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column)

  • Standard samples of cis- and trans-1,2-cyclohexanediol

Procedure:

  • Derivatization:

    • Dissolve a small sample of the product (approx. 1 mg) in 0.5 mL of pyridine in a vial.

    • Add 0.5 mL of acetic anhydride.

    • Seal the vial and heat at 60°C for 1 hour.

    • Cool the reaction mixture to room temperature. The derivatized sample is ready for GC analysis.

  • GC Analysis:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 220°C at a rate of 5°C/min.

      • Hold at 220°C for 5 minutes.

    • Carrier Gas: Helium or Hydrogen

    • Injection Volume: 1 µL

  • Data Analysis:

    • Identify the peaks corresponding to the diacetate derivatives of cis- and trans-1,2-cyclohexanediol by comparing their retention times with those of derivatized authentic standards.

    • Calculate the conversion by comparing the peak area of the remaining substrate (if detectable) with the total area of the product peaks.

    • Calculate the diastereomeric excess (d.e.) using the peak areas of the two diastereomeric diacetate products.

    • Calculate the enantiomeric excess (e.e.) for each diastereomer by separating the enantiomers on the chiral column and integrating the respective peak areas.

Mandatory Visualizations

Biocatalytic_Reduction_Workflow cluster_preparation Biocatalyst Preparation cluster_bioreduction Biocatalytic Reduction cluster_analysis Product Analysis Inoculation Inoculation of Microbial Culture Incubation Incubation and Cell Growth Inoculation->Incubation Harvesting Cell Harvesting (Centrifugation) Incubation->Harvesting Washing Cell Washing Harvesting->Washing Reaction_Setup Reaction Setup (Cells, Buffer, Glucose) Washing->Reaction_Setup Substrate_Addition Substrate Addition (this compound) Reaction_Setup->Substrate_Addition Biotransformation Biotransformation (Incubation with Shaking) Substrate_Addition->Biotransformation Extraction Product Extraction Biotransformation->Extraction Derivatization Derivatization (Acetylation) Extraction->Derivatization GC_Analysis Chiral GC Analysis Derivatization->GC_Analysis Data_Analysis Data Analysis (Conversion, d.e., e.e.) GC_Analysis->Data_Analysis

Caption: Experimental workflow for the biocatalytic reduction of this compound.

Signaling_Pathway cluster_cofactor Cofactor Regeneration cluster_reduction Ketone Reduction Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis NADH NADH Glycolysis->NADH NAD NAD+ NAD->Glycolysis Enzyme Ketoreductase (in whole cell) NADH->Enzyme Substrate This compound Product 1,2-Cyclohexanediol Substrate->Product Enzyme->NAD Enzyme->Product

Caption: Logical relationship of cofactor regeneration and ketone reduction in whole-cell biocatalysis.

References

Application Notes and Protocols for the Synthesis of 2-Hydroxycyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxycyclohexan-1-one, also known as adipaldehyde, is a valuable alpha-hydroxy ketone that serves as a versatile intermediate in organic synthesis.[1] Alpha-hydroxy ketones, or acyloins, are a significant class of organic compounds characterized by a hydroxyl group adjacent to a ketone. This bifunctional nature allows for a variety of chemical transformations, making them crucial building blocks for more complex molecules, including natural products and pharmacologically active agents.[1] this compound is a precursor in the synthesis of compounds like pyrocatechol and tetrahydrocarbazole derivatives.[1] This document provides detailed protocols for the synthesis of this compound, focusing on common and effective laboratory methods.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below: the direct oxidation of cyclohexanone and the hydrolysis of an alpha-halo-ketone intermediate.

Method 1: Direct Oxidation of Cyclohexanone with Hydrogen Peroxide

This protocol describes a greener alternative to traditional heavy metal oxidants, utilizing hydrogen peroxide as the oxidizing agent and sodium tungstate as a catalyst.[1]

Materials and Reagents:

  • Cyclohexanone (C₆H₁₀O)

  • Hydrogen Peroxide (H₂O₂), 30% aqueous solution

  • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)

  • Acetic Acid (CH₃COOH) or Deionized Water

  • Diethyl Ether ((C₂H₅)₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine cyclohexanone, sodium tungstate dihydrate, and the chosen solvent (acetic acid or water).

  • Addition of Oxidant: While stirring the mixture, slowly add the 30% hydrogen peroxide solution dropwise. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

  • Reaction Conditions: Heat the reaction mixture to 50–70°C and maintain this temperature with continuous stirring.[1] Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete (typically after several hours, as determined by monitoring), cool the mixture to room temperature.

  • Quenching: Carefully quench any unreacted hydrogen peroxide by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution, water, and finally, brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: Bromination of Cyclohexanone and Subsequent Hydrolysis

This method involves the formation of 2-bromo-cyclohexanone, which is then hydrolyzed in situ to the desired product without isolation of the intermediate.[2]

Materials and Reagents:

  • Cyclohexanone (C₆H₁₀O)

  • Brominating agent (e.g., a mixture of a halogenate salt and bromine or hydrogen bromide)[2]

  • Aqueous or aqueous-organic medium

  • Alkaline compound (e.g., Sodium Hydroxide, NaOH)

  • Acid for pH adjustment (e.g., H₂SO₄ or HCl)

Equipment:

  • Reaction vessel with a stirrer, thermometer, and dropping funnel

  • pH meter

  • Heating and cooling bath

Procedure:

  • Bromination:

    • In a reaction vessel, dissolve cyclohexanone in an aqueous or aqueous-organic medium.

    • Adjust the pH of the mixture to between 0 and 4 using a suitable acid.[2]

    • Cool the mixture to a temperature between 0 and 50°C (preferably 15-25°C).[2]

    • Slowly add the brominating agent to the stirred solution, ensuring the temperature does not exceed 50°C.[2]

    • Continue stirring until the bromination is complete (monitor by TLC or GC).

  • Hydrolysis:

    • Without isolating the 2-bromo-cyclohexanone intermediate, adjust the pH of the reaction mixture to above 7.5 using an alkaline compound.[2]

    • Heat the mixture to a temperature between 25 and 80°C (preferably 45-55°C) to facilitate hydrolysis.[2]

    • Maintain the temperature and stirring until the hydrolysis is complete.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture and proceed with an extraction using a suitable organic solvent (e.g., diethyl ether).

    • Wash, dry, and evaporate the solvent as described in Method 1.

    • Purify the resulting this compound by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the described synthesis methods.

ParameterMethod 1: Direct OxidationMethod 2: Hydrolysis of 2-Bromo-cyclohexanone
Starting Material CyclohexanoneCyclohexanone
Key Reagents H₂O₂, Na₂WO₄·2H₂OBrominating Agent, Alkaline Compound
Solvent Water or Acetic Acid[1]Aqueous or Aqueous-organic medium[2]
Reaction Temp. 50–70°C[1]Bromination: 0-50°C; Hydrolysis: up to 100°C[2]
pH Not specifiedBromination: 0-4; Hydrolysis: >7.5[2]
Reported Yield 50–65%[1]Not explicitly stated, but implied to be efficient.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

experimental_workflow Experimental Workflow for this compound Synthesis (Method 1) cluster_reaction Reaction cluster_workup Workup & Purification A Cyclohexanone E Reaction Mixture A->E B Na2WO4 Catalyst B->E C Solvent (H2O/AcOH) C->E D 30% H2O2 D->E dropwise F Heating (50-70°C) E->F G Cool to RT F->G H Quench (NaHCO3) G->H I Extraction (Ether) H->I J Wash (NaHCO3, H2O, Brine) I->J K Dry (MgSO4) J->K L Solvent Removal K->L M Purification (Distillation/Chromatography) L->M N This compound M->N

Caption: Workflow for the direct oxidation of cyclohexanone.

logical_relationship Logical Steps for Bromo-Hydrolysis Synthesis (Method 2) Start Cyclohexanone in Aqueous Medium pH_Adjust1 Adjust pH to 0-4 Start->pH_Adjust1 Bromination Add Brominating Agent (0-50°C) pH_Adjust1->Bromination Intermediate 2-Bromo-cyclohexanone (in situ) Bromination->Intermediate pH_Adjust2 Adjust pH > 7.5 with Base Intermediate->pH_Adjust2 Hydrolysis Heat (up to 100°C) pH_Adjust2->Hydrolysis Workup Workup and Purification Hydrolysis->Workup Product This compound Workup->Product

Caption: Key stages in the bromo-hydrolysis synthesis route.

References

Application Note: Analysis of 2-Hydroxycyclohexan-1-one using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxycyclohexan-1-one, also known as adipoin, is an alpha-hydroxy ketone of significant interest in various fields, including organic synthesis, and as a potential marker in food and environmental analysis. Its accurate and sensitive quantification is crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable analytical technique for the determination of this compound. This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, instrument parameters, and data analysis.

Principle

The analysis of this compound by GC-MS involves the separation of the analyte from the sample matrix using gas chromatography, followed by detection and quantification using mass spectrometry. Due to the presence of a polar hydroxyl group, derivatization is often employed to increase the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity. The mass spectrometer provides high selectivity and can be used in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Quantitative Data

The following table summarizes the typical performance characteristics of the GC-MS method for the quantitative analysis of derivatized this compound.

ParameterResult
Linear Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (RSD%) < 10%
Accuracy (Recovery %) 90 - 110%

Experimental Protocols

A detailed methodology for the GC-MS analysis of this compound is provided below.

1. Sample Preparation

The sample preparation procedure may vary depending on the matrix (e.g., food, environmental, or biological samples). A general liquid-liquid extraction (LLE) protocol for aqueous samples is described here.

  • To 5 mL of the aqueous sample, add a suitable internal standard (e.g., 2-hydroxy-2-methylcyclohexan-1-one).

  • Adjust the pH of the sample to neutral (pH ~7) using appropriate buffers.

  • Perform liquid-liquid extraction with 5 mL of ethyl acetate by vortexing for 2 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

  • Repeat the extraction step twice more and combine the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.

2. Derivatization (Silylation)

To improve the volatility and thermal stability of this compound, a silylation reaction is performed to convert the hydroxyl group to a trimethylsilyl (TMS) ether.

  • Transfer 100 µL of the concentrated extract to a clean, dry autosampler vial.

  • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before GC-MS analysis.

3. GC-MS Parameters

The following instrumental parameters are recommended for the analysis of the derivatized this compound.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL, Splitless mode
Oven Temperature Program Initial temperature 60°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions (for TMS derivative) To be determined from the mass spectrum of the derivatized standard. Likely ions would include the molecular ion and major fragment ions.

4. Data Analysis

  • Qualitative Analysis: Identify the TMS-derivatized this compound peak in the total ion chromatogram (TIC) by comparing its retention time and mass spectrum with that of a pure standard.

  • Quantitative Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Concentrate Concentrate Extract LLE->Concentrate Derivatize Silylation with BSTFA Concentrate->Derivatize GC_MS GC-MS Injection Derivatize->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection Separation->Detection Qual_Analysis Qualitative Analysis (Retention Time & Mass Spectrum) Detection->Qual_Analysis Quant_Analysis Quantitative Analysis (Calibration Curve) Detection->Quant_Analysis Report Report Results Qual_Analysis->Report Quant_Analysis->Report

Caption: Workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway Proposed Fragmentation Pathway of this compound (TMS Derivative) cluster_frags Major Fragmentation Pathways mol This compound (TMS Derivative) Molecular Ion [M]•+ frag1 Loss of CH3• [M-15]+ mol:f1->frag1:f0 - CH3• frag2 Loss of C2H4 (ethylene) Retro-Diels-Alder mol:f1->frag2:f0 - C2H4 frag3 Alpha-cleavage Loss of C3H7O• mol:f1->frag3:f0 α-cleavage frag4 Loss of TMSO• [M-89]+ mol:f1->frag4:f0 - TMSO•

Caption: Proposed fragmentation of TMS-derivatized this compound.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Hydroxycyclohexan-1-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-hydroxycyclohexan-1-one by recrystallization. The information is targeted towards researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: A definitive single best solvent is not universally reported, and ideal solvent selection often requires empirical testing. However, based on the polarity of this compound (containing both a ketone and a hydroxyl group), suitable solvents are typically polar. Good starting points for solvent screening include:

  • Single Solvents: Ethanol, water.[1]

  • Mixed Solvent Systems: A two-solvent system is often effective. A common approach is to dissolve the compound in a solvent in which it is readily soluble (like ethanol or diethyl ether) and then add a less polar "anti-solvent" (like petroleum ether or hexanes) until the solution becomes turbid.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out," where the solute separates as a liquid rather than a solid, is a common issue. Here are several troubleshooting steps:

  • Lower the temperature of the solvent: Ensure the boiling solvent is not significantly above the melting point of this compound.

  • Use more solvent: The concentration of the solute might be too high. Add more of the hot solvent to create a less saturated solution.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oil formation.

  • Change the solvent system: If the issue persists, a different solvent or solvent pair should be investigated.

Q3: No crystals are forming, even after cooling the solution in an ice bath. What is the problem?

A3: The absence of crystal formation is usually due to one of the following reasons:

  • Too much solvent was used: This results in a solution that is not supersaturated upon cooling. To fix this, you can evaporate some of the solvent by gently heating the solution and then attempt to cool it again.

  • Supersaturation: The solution may be supersaturated, but crystal nucleation has not initiated. To induce crystallization, you can:

    • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus.

    • Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal can initiate crystallization.

  • The compound is highly impure: A high concentration of impurities can inhibit crystal formation. In this case, another purification step, such as column chromatography, may be necessary before recrystallization.

Q4: The recovery of my purified this compound is very low. How can I improve the yield?

A4: Low recovery can be caused by several factors:

  • Using too much solvent: As mentioned previously, excess solvent will keep more of your compound dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.

  • Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving a significant portion of your product.

Q5: My purified this compound has a low melting point or a broad melting point range. What does this indicate?

A5: A low or broad melting point is a strong indicator that the compound is still impure. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. To improve purity, a second recrystallization may be necessary. It is also worth noting that this compound can exist as a dimer, which has a different melting point (around 100-107 °C) than the monomer.[1]

Data Presentation

SolventPolarityExpected Solubility at Room Temp.Expected Solubility at BoilingSuitability as a Recrystallization Solvent
WaterHighPartially SolubleSolublePotentially good, may require a co-solvent.
EthanolHighSolubleVery SolubleGood "soluble" solvent in a mixed system.
MethanolHighSolubleVery SolubleGood "soluble" solvent in a mixed system.
AcetoneMediumSolubleVery SolubleLikely too good of a solvent for high recovery.
Ethyl AcetateMediumModerately SolubleSolubleCould be a suitable single solvent.
DichloromethaneMediumModerately SolubleSolubleBoiling point may be too low for effective recrystallization.
Diethyl EtherLowSlightly SolubleModerately SolubleGood "soluble" solvent in a mixed system with a non-polar anti-solvent.
TolueneLowSparingly SolubleModerately SolubleMay be a suitable single solvent.
HexanesVery LowInsolubleSparingly SolubleGood "anti-solvent" in a mixed system.
Petroleum EtherVery LowInsolubleSparingly SolubleGood "anti-solvent" in a mixed system.

Experimental Protocols

Model Protocol for Recrystallization of this compound using a Two-Solvent System (Ethanol and Water)

This protocol is a general guideline and may require optimization based on the purity of the starting material.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring. Start with a small volume and add more incrementally until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a funnel and a receiving flask. Place a fluted filter paper in the hot funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization.

  • Addition of Anti-solvent:

    • Heat the clear ethanolic solution to just below boiling.

    • Slowly add hot water dropwise until the solution becomes faintly turbid (cloudy). The turbidity indicates that the solution is saturated.

    • If too much water is added and significant precipitation occurs, add a small amount of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining impurities from the mother liquor.

  • Drying:

    • Allow the crystals to air dry on the filter paper by drawing air through the funnel for a few minutes.

    • For complete drying, transfer the crystals to a watch glass and place them in a desiccator under vacuum.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Crystals form? cool->crystals_form collect Collect and dry crystals crystals_form->collect Yes oiling_out Compound 'oils out'? crystals_form->oiling_out No end End collect->end troubleshoot_oil Troubleshoot Oiling Out: - Reheat and add more solvent - Cool more slowly - Change solvent oiling_out->troubleshoot_oil Yes troubleshoot_no_crystals Troubleshoot No Crystals: - Evaporate some solvent - Scratch flask - Add seed crystal oiling_out->troubleshoot_no_crystals No troubleshoot_oil->dissolve troubleshoot_no_crystals->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

Solvent_Selection_Logic start Start: Choose a Solvent test_solubility Test solubility of crude product in a small amount of solvent start->test_solubility hot_soluble Soluble in hot solvent? test_solubility->hot_soluble cold_insoluble Insoluble/sparingly soluble in cold solvent? hot_soluble->cold_insoluble Yes not_soluble Not soluble enough. Choose a more polar solvent. hot_soluble->not_soluble No single_solvent Good single solvent candidate cold_insoluble->single_solvent Yes too_soluble Too soluble, poor recovery. Consider a mixed solvent system. cold_insoluble->too_soluble No mixed_solvent Use as 'soluble' solvent in a mixed-solvent system. too_soluble->mixed_solvent

Caption: Logical workflow for selecting a suitable recrystallization solvent.

References

Technical Support Center: 2-Hydroxycyclohexan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxycyclohexan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound include:

  • Peroxide-Mediated Oxidation of Cyclohexanone: This method employs oxidizing agents like hydrogen peroxide in the presence of a catalyst to introduce a hydroxyl group at the alpha-position of cyclohexanone.[1][2]

  • Hydrolysis of 2-Halocyclohexanones: This two-step process involves the halogenation of cyclohexanone to form a 2-halocyclohexanone intermediate, which is then hydrolyzed to yield the desired product.

  • Chemoselective Reduction of 1,2-Cyclohexanedione: This high-yielding route involves the selective reduction of one of the two ketone functionalities of 1,2-cyclohexanedione using a suitable reducing agent or catalytic hydrogenation.

Q2: I am observing a low yield of this compound in my reaction. What are the potential causes?

A2: Low yields can stem from several factors. Consider the following:

  • Suboptimal Reaction Temperature: Temperature control is critical. For oxidation reactions, excessively high temperatures can lead to over-oxidation and the formation of dicarboxylic acids, while temperatures that are too low may result in an incomplete reaction.

  • Catalyst Inactivity or Incorrect Loading: Ensure your catalyst is fresh and used in the correct concentration. For metal-based catalysts, improper activation or poisoning can significantly reduce efficiency.

  • Incorrect Stoichiometry: An improper ratio of reactants, especially the oxidizing agent, can lead to either incomplete conversion or the formation of unwanted byproducts.

  • Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to localized overheating and poor mass transfer, resulting in side reactions.

Q3: My final product is an oil and will not solidify. What steps can I take?

A3: The formation of an oily product often indicates the presence of impurities or a mixture of stereoisomers. Here are some troubleshooting steps:

  • Purification: The oil likely contains unreacted starting materials or byproducts. Attempt to purify the oil using column chromatography.

  • Trituration: Induce crystallization by adding a small amount of a non-polar solvent, such as hexane, to the oil and scratching the side of the flask with a glass rod.

  • Seeding: If you have a small amount of solid product from a previous successful reaction, adding a seed crystal to the oil can initiate crystallization.

Q4: My GC-MS analysis shows several unexpected peaks. What are the likely byproducts?

A4: Unexpected peaks in your GC-MS chromatogram could correspond to a variety of byproducts depending on your reaction conditions. Common byproducts in the synthesis of this compound, particularly through oxidation of cyclohexanone, include various mono- and di-acids, diones, and lactones.[1][3] Over-oxidation is a common side reaction that can lead to the formation of adipic acid, glutaric acid, and succinic acid.[4][5][6][7][8] Other potential byproducts can arise from aldol condensation reactions.

Troubleshooting Guide

Issue 1: Low Product Yield
Potential Cause Recommended Solution
Incorrect Reaction Temperature Optimize the temperature based on literature procedures. Monitor the internal reaction temperature closely.
Catalyst Deactivation Use a fresh batch of catalyst. If using a heterogeneous catalyst, ensure it is properly activated and not poisoned.
Suboptimal Reactant Ratio Carefully control the stoichiometry of your reactants, particularly the oxidizing agent.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Issue 2: Presence of Significant Impurities
Observed Impurity Potential Cause Recommended Solution
Adipic Acid, Glutaric Acid, Succinic Acid Over-oxidation of cyclohexanone or this compound.Reduce the amount of oxidizing agent, lower the reaction temperature, or decrease the reaction time.[4][8]
ε-Caprolactone Baeyer-Villiger oxidation of cyclohexanone.This is a common side reaction, especially with peracid oxidants. Consider using alternative oxidizing systems.
High Molecular Weight Species Aldol condensation or polymerization.Maintain a neutral to slightly acidic pH if possible, and control the reaction temperature to minimize condensation reactions.

Data Presentation

The following table summarizes the typical distribution of major byproducts from the oxidation of cyclohexanone under specific catalytic conditions, leading to the formation of dicarboxylic acids. Note that the yield of this compound as an intermediate is often not reported in these studies focused on adipic acid production.

Catalyst System Solvent Temperature (°C) Adipic Acid Yield (%) Glutaric Acid Yield (%) Succinic Acid Yield (%) Reference
Mn(OAc)₂ / Co(OAc)₂Acetic Acid7078\multirow{2}{}{16 (combined)}\multirow{2}{}{16 (combined)}[4]
Mn(OAc)₂Acetic Acid6580.56.51.1[4]

Experimental Protocols

Protocol 1: General Synthesis of this compound via Peroxide-Mediated Oxidation

This protocol provides a general procedure for the synthesis of this compound from cyclohexanone.

Materials:

  • Cyclohexanone

  • Hydrogen Peroxide (30% aqueous solution)

  • Sodium Tungstate (catalyst)

  • Acetic Acid (solvent)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone in acetic acid.

  • Add a catalytic amount of sodium tungstate to the solution.

  • Slowly add the 30% hydrogen peroxide solution dropwise to the stirred mixture.

  • Heat the reaction mixture to 50-70°C and monitor the progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Isolation and Identification of an Unknown Byproduct

This protocol outlines a systematic approach to isolate and identify an unknown impurity observed during the synthesis of this compound.[9][10]

1. Initial Assessment and Isolation:

  • HPLC/GC-MS Analysis: Obtain a high-resolution chromatogram and mass spectrum of the crude reaction mixture to determine the retention time and mass-to-charge ratio (m/z) of the unknown impurity.

  • Preparative Chromatography: Based on the analytical chromatogram, develop a method for preparative HPLC or flash chromatography to isolate the impurity.[9][10] Collect the fraction containing the unknown peak.

2. Structure Elucidation:

  • NMR Spectroscopy:

    • Sample Preparation: Dissolve the isolated impurity (typically >1 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • 1D NMR: Acquire ¹H and ¹³C NMR spectra to determine the proton and carbon environments.

    • 2D NMR: If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity within the molecule.[11]

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the impurity to determine its elemental composition.

  • Infrared (IR) Spectroscopy: Acquire an IR spectrum to identify key functional groups.

3. Confirmation:

  • Literature Search: Based on the spectroscopic data, search chemical databases (e.g., SciFinder, Reaxys) for known compounds with matching characteristics.

  • Synthesis of Standard: If the impurity is suspected to be a specific compound, synthesize an authentic sample to compare its spectroscopic and chromatographic data with the isolated impurity.

Visualizations

Synthesis_Pathway Cyclohexanone Cyclohexanone Product This compound Cyclohexanone->Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Product Catalyst Catalyst (e.g., Na₂WO₄) Catalyst->Product Byproducts Byproducts (e.g., Adipic Acid, ε-Caprolactone) Product->Byproducts Over-oxidation / Side Reactions Troubleshooting_Workflow Start Experiment Issue (e.g., Low Yield, Impurities) Check_Reaction_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Reaction_Conditions Analyze_Crude_Product Analyze Crude Product (TLC, GC-MS, NMR) Start->Analyze_Crude_Product Optimize_Conditions Optimize Reaction Conditions Check_Reaction_Conditions->Optimize_Conditions Identify_Byproducts Identify Byproducts Analyze_Crude_Product->Identify_Byproducts Purification Purify Product (Column Chromatography) Analyze_Crude_Product->Purification Identify_Byproducts->Optimize_Conditions Success Problem Resolved Optimize_Conditions->Success Purification->Success Byproduct_ID_Workflow Start Unknown Peak in Chromatogram Isolate_Impurity Isolate Impurity (Preparative HPLC/Flash Chromatography) Start->Isolate_Impurity Spectroscopic_Analysis Spectroscopic Analysis (NMR, HRMS, IR) Isolate_Impurity->Spectroscopic_Analysis Structure_Elucidation Propose Structure Spectroscopic_Analysis->Structure_Elucidation Database_Search Search Chemical Databases Structure_Elucidation->Database_Search Confirm_Structure Confirm Structure (Synthesis of Standard) Database_Search->Confirm_Structure End Byproduct Identified Confirm_Structure->End

References

Technical Support Center: Monitoring the Synthesis of 2-Hydroxycyclohexan-1-one by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring the synthesis of 2-hydroxycyclohexan-1-one via Thin-Layer Chromatography (TLC).

Troubleshooting Guide

This section addresses common issues encountered during the TLC monitoring of the this compound synthesis, providing potential causes and solutions in a question-and-answer format.

ProblemPossible Cause(s)Recommended Solution(s)
No spots are visible on the TLC plate after development and visualization. - The concentration of the spotted sample is too low.- The chosen visualization method is not suitable for the compounds.- The solvent level in the developing chamber was above the spotting line, causing the sample to dissolve in the eluent pool.- The compound may have evaporated from the plate, especially if excessive heat was used for visualization.- Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.- Use a broad-spectrum stain like p-anisaldehyde, which is effective for both ketones and alcohols. If the compounds are UV-active, check under a UV lamp.- Ensure the solvent level in the chamber is always below the origin line of the TLC plate.- Use gentle heating with a heat gun for visualization and avoid prolonged heating.
The spots are streaked or elongated rather than compact. - The sample is overloaded (too concentrated).- The sample is not fully dissolved in the spotting solvent.- The compound is interacting too strongly with the silica gel (stationary phase), which can occur with polar compounds like this compound.- Dilute the sample before spotting it on the TLC plate.- Ensure the sample is completely dissolved before spotting.- Add a small amount of a polar solvent like acetic acid (e.g., 0.5-1%) to the mobile phase to reduce tailing of polar compounds.
The solvent front runs unevenly. - The TLC plate was not placed vertically in the developing chamber.- The bottom edge of the TLC plate is not level.- The atmosphere inside the developing chamber is not saturated with the eluent vapors.- Ensure the TLC plate is placed in the chamber as vertically as possible.- Make sure the bottom of the plate is flat and even.- Place a piece of filter paper partially submerged in the eluent inside the chamber to help saturate the atmosphere.
The Rf values are too high (spots are too close to the solvent front). - The mobile phase (eluent) is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane content in a hexane/ethyl acetate mixture).
The Rf values are too low (spots are too close to the baseline). - The mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate content in a hexane/ethyl acetate mixture).
The starting material and product spots are not well-separated. - The polarity of the eluent is not optimal for separating the two compounds.- Systematically vary the composition of the mobile phase. Try different ratios of hexane and ethyl acetate to achieve better separation. A co-spot (spotting both the starting material and the reaction mixture in the same lane) can help to confirm if the spots are truly separated.
Unexpected spots appear on the TLC plate. - Contamination of the sample or TLC plate.- The reaction may be producing side products.- Handle the TLC plate carefully, touching only the edges to avoid transferring oils from your skin.- Ensure all glassware is clean.- If side products are suspected, further analysis of the reaction mixture may be required.
The color of the spots fades quickly after staining. - Some stains, particularly iodine, are not permanent.- Circle the spots with a pencil immediately after visualization. Photographing the TLC plate is also a good practice for record-keeping.

Frequently Asked Questions (FAQs)

Q1: What is a suitable mobile phase (eluent) for monitoring the synthesis of this compound from cyclohexanone?

A common and effective mobile phase is a mixture of hexane and ethyl acetate. A starting point could be a 4:1 or 3:1 mixture of hexane to ethyl acetate. The polarity can be adjusted to achieve optimal separation.

Q2: What are the expected Rf values for cyclohexanone and this compound?

The Rf value is highly dependent on the specific TLC plate, mobile phase composition, and experimental conditions. However, as a general guide, this compound is more polar than cyclohexanone due to the presence of the hydroxyl group. Therefore, the product will have a lower Rf value than the starting material.

CompoundMobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value
Cyclohexanone4:10.6 - 0.7
This compound4:10.3 - 0.4

Q3: What is the best method for visualizing the spots on the TLC plate?

Since neither cyclohexanone nor this compound are strongly UV-active, a chemical stain is necessary for visualization. A p-anisaldehyde stain is highly recommended as it is sensitive to both ketones and alcohols, often producing distinct colors.[1][2] After dipping the TLC plate in the stain, gentle heating with a heat gun is required to develop the spots.

Q4: What colors should I expect to see for the spots with a p-anisaldehyde stain?

With p-anisaldehyde stain, different functional groups can produce a range of colors.[1] For this reaction, you might observe the following:

  • Cyclohexanone: A colored spot, which could be in the range of yellow to pink.

  • This compound: A different colored spot, possibly blue, green, or violet, due to the presence of the hydroxyl group.

Q5: How can I confirm that the reaction is complete using TLC?

To confirm the completion of the reaction, you should observe the disappearance of the spot corresponding to the starting material (cyclohexanone) in the lane spotted with the reaction mixture. Concurrently, a new spot corresponding to the product (this compound) with a lower Rf value should appear and intensify over time. Using a co-spot lane, where the starting material and reaction mixture are spotted together, can help to definitively identify the starting material spot in the reaction mixture lane.

Experimental Protocol: TLC Monitoring

This section provides a detailed methodology for monitoring the synthesis of this compound.

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile phase: Hexane and Ethyl Acetate

  • Visualization stain: p-Anisaldehyde solution

  • Heat gun

  • Forceps

  • Pencil

Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase (e.g., 4:1 hexane:ethyl acetate) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent, to saturate the chamber with vapor. Close the lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark three small, evenly spaced points on this line for spotting.

  • Spot the TLC Plate:

    • Lane 1 (Starting Material - SM): Using a clean capillary tube, spot a dilute solution of the starting material (cyclohexanone) on the leftmost mark.

    • Lane 2 (Co-spot - Co): On the middle mark, first spot the starting material, and then, using a new capillary tube, spot the reaction mixture directly on top of the starting material spot.

    • Lane 3 (Reaction Mixture - RM): With the capillary tube used for the reaction mixture, spot the reaction mixture on the rightmost mark.

  • Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the solvent level is below the origin line. Close the lid and allow the solvent to travel up the plate undisturbed.

  • Stop the Development: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber with forceps and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

  • Visualize the Spots:

    • Dip the dried TLC plate into the p-anisaldehyde stain solution using forceps.

    • Remove the plate and wipe any excess stain from the back with a paper towel.

    • Gently heat the plate with a heat gun until colored spots appear.

  • Analyze the Results:

    • Circle the visualized spots with a pencil.

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Compare the spots in the reaction mixture lane to the starting material and product spots to determine the progress of the reaction.

Workflow and Pathway Diagrams

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_plate Spot Plate (SM, Co, RM) prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Air Dry Plate develop_plate->dry_plate visualize Visualize (p-Anisaldehyde) dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: Experimental workflow for TLC monitoring.

Reaction_Monitoring_Logic cluster_tlc_start TLC at Time = 0 cluster_tlc_progress TLC at Time = t cluster_tlc_complete TLC at Time = final Start Start of Reaction (Time = 0) InProgress Reaction in Progress (Time = t) Start->InProgress TLC shows SM spot decreasing and Product spot appearing SM_start Strong SM Spot Start->SM_start Prod_start No Product Spot Start->Prod_start Complete Reaction Complete (Time = final) InProgress->Complete TLC shows absence of SM spot and strong Product spot SM_progress Faint SM Spot InProgress->SM_progress Prod_progress Visible Product Spot InProgress->Prod_progress SM_complete No SM Spot Complete->SM_complete Prod_complete Strong Product Spot Complete->Prod_complete

References

Technical Support Center: Synthesis of 2-Hydroxycyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 2-hydroxycyclohexan-1-one. Proper temperature control is critical for achieving high yields and purity, and this guide offers detailed insights into managing reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Several synthetic routes are available, each with specific temperature considerations. Key methods include:

  • Peroxide-Mediated Oxidation of Cyclohexanone: This method utilizes an oxidizing agent like hydrogen peroxide with a catalyst.[1]

  • Catalytic Hydrogenation of 2-Cyclohexen-1-one: This involves the reduction of the corresponding α,β-unsaturated ketone.[1]

  • Bromination of Cyclohexanone followed by Hydrolysis: A two-step process involving the formation of an α-haloketone intermediate.[2]

  • Hydrolysis of 2-Nitratocyclohexanone: This method involves the conversion of a nitrate ester derivative.[3]

Q2: How does temperature affect the yield and purity of this compound?

A2: Temperature is a critical parameter in the synthesis of this compound. In the bromination-hydrolysis route, the initial bromination of cyclohexanone is exothermic and should be maintained between 15 and 25°C to prevent side reactions.[2] The subsequent hydrolysis step is typically conducted at a higher temperature, between 45 and 55°C, to ensure complete conversion of the 2-bromo-cyclohexanone intermediate.[2] For the peroxide-mediated oxidation, a temperature range of 50–70°C is recommended to achieve optimal yields of 50–65%.[1]

Q3: I am observing the formation of byproducts. How can I minimize them?

A3: The formation of byproducts is often temperature-dependent. For instance, in reactions like the aldol condensation for related derivatives, higher temperatures can favor dehydration, leading to the formation of α,β-unsaturated ketones.[4] To minimize this, it is crucial to maintain a lower reaction temperature and monitor the reaction's progress closely.[4] In the bromination of cyclohexanone, exceeding the recommended temperature range of 15-25°C can lead to undesired side reactions.[2]

Q4: My reaction yield is consistently low. What are the potential causes related to temperature?

A4: Low yields can stem from several factors, with temperature being a primary one. If the reaction temperature is too low, the reaction rate may be significantly slow, leading to incomplete conversion.[4] Conversely, if the temperature is too high, it can promote the degradation of reactants or products, or favor the formation of unwanted side products.[4] It is essential to adhere to the optimized temperature ranges for each specific synthetic method.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Reaction temperature is too low, leading to a slow reaction rate.Gradually increase the temperature in small increments while monitoring the reaction progress by TLC or other analytical methods. Ensure your thermometer is calibrated correctly.
Reaction temperature is too high, causing decomposition of reactants or products.Lower the reaction temperature. For exothermic reactions, ensure efficient cooling with an ice bath or other cooling system. Add reagents dropwise to control the temperature rise.[5]
Formation of α,β-Unsaturated Ketone The reaction temperature is too high, promoting dehydration.Maintain a lower reaction temperature. In base-catalyzed reactions, the strength of the base can also influence dehydration; consider using a milder base if the problem persists.[4]
Oily Product That Fails to Solidify Presence of impurities, which can be unreacted starting materials or byproducts formed at suboptimal temperatures.Purify the crude product using column chromatography. Attempt to induce crystallization by trituration with a non-polar solvent or by seeding with a crystal of the pure product.[4]
Exothermic Reaction is Uncontrolled Inefficient heat dissipation.Use a larger reaction vessel to increase the surface area for cooling. Ensure vigorous stirring to promote even heat distribution. Add reagents slowly and monitor the internal temperature closely.[5]

Experimental Protocols

Protocol 1: Synthesis via Bromination and Hydrolysis

This protocol is based on a two-step process involving the bromination of cyclohexanone followed by hydrolysis.[2]

Step 1: Bromination of Cyclohexanone

  • In a reaction vessel, add cyclohexanone to an aqueous or aqueous-organic medium.

  • Maintain the reaction temperature between 15 and 25°C.[2]

  • Slowly add the brominating agent (e.g., a mixture of a halogenate salt and hydrogen bromide) while stirring vigorously.[2]

  • Monitor the reaction progress by TLC.

Step 2: Hydrolysis of 2-Bromo-cyclohexanone

  • Once the bromination is complete, add an alkaline compound (e.g., sodium hydroxide solution) to the reaction mixture.[2]

  • Allow the internal temperature to rise to approximately 45-55°C.[2]

  • Stir the mixture for about two hours at this temperature.[2]

  • After cooling, neutralize the reaction mixture to a pH of 7.[2]

  • The resulting aqueous solution contains 2-hydroxy-cyclohexanone.

Protocol 2: Synthesis via Peroxide-Mediated Oxidation

This protocol utilizes hydrogen peroxide as an oxidant.[1]

  • In a reaction flask, dissolve cyclohexanone in water or acetic acid.

  • Add a catalytic amount of sodium tungstate (Na₂WO₄·2H₂O).[1]

  • Add a 30% aqueous solution of hydrogen peroxide to the mixture.

  • Heat the reaction mixture to a temperature between 50 and 70°C.[1]

  • Maintain this temperature and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and proceed with workup and purification.

Data Presentation

Synthesis Method Key Reagents Optimal Temperature Range (°C) Reported Yield (%) Reference
Bromination and HydrolysisCyclohexanone, Halogenate Salt, HBr, NaOHBromination: 15-25; Hydrolysis: 45-55~82[2]
Peroxide-Mediated OxidationCyclohexanone, H₂O₂, Sodium Tungstate50-7050-65[1]
Catalytic Transfer Hydrogenation2-Cyclohexen-1-one, 10% Pd/C, Formic Acid60-8065-80[1]
Continuous-Flow Hydrogenation2-Cyclohexen-1-one, Pt/C, H₂10095[1]
Hydrolysis of 2-Nitratocyclohexanone2-Nitratocyclohexanone, NaOH20-25High (qualitative)[3][6]

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Select Synthesis Route & Prepare Reactants Setup Set up Reaction Apparatus Reactants->Setup TempControl Establish and Maintain Optimal Temperature Setup->TempControl Addition Controlled Addition of Reagents TempControl->Addition Monitoring Monitor Reaction Progress (e.g., TLC) Addition->Monitoring Quench Quench Reaction Monitoring->Quench Upon Completion Extraction Extraction of Crude Product Quench->Extraction Purification Purification (e.g., Chromatography, Recrystallization) Extraction->Purification Characterization Characterize Final Product (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Troubleshooting Guide for Low Yield Start Low Yield Observed CheckTemp Is the reaction temperature within the optimal range? Start->CheckTemp TooLow Temperature is too low. CheckTemp->TooLow No TooHigh Temperature is too high. CheckTemp->TooHigh No CorrectTemp Temperature is correct. CheckTemp->CorrectTemp Yes ActionLow Increase temperature gradually. Monitor reaction progress. TooLow->ActionLow ActionHigh Decrease temperature. Ensure efficient cooling. TooHigh->ActionHigh OtherFactors Investigate other factors: - Reagent purity - Reaction time - Catalyst activity CorrectTemp->OtherFactors Solution Yield Improved ActionLow->Solution ActionHigh->Solution

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Improving Enantioselectivity in 2-Hydroxycyclohexan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of 2-Hydroxycyclohexan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantioselective synthesis of this compound?

A1: The main strategies for achieving enantioselectivity in the synthesis of this compound and related α-hydroxy ketones include organocatalytic asymmetric reactions and biocatalytic reductions.

  • Organocatalysis: Chiral organocatalysts, such as L-proline and its derivatives, are widely used to catalyze the asymmetric aldol reaction between a ketone and an aldehyde or the asymmetric α-hydroxylation of cyclohexanone. These catalysts operate by forming chiral intermediates, such as enamines, which direct the stereochemical outcome of the reaction.

  • Biocatalysis: This "green chemistry" approach utilizes whole-cell biocatalysts like Baker's yeast (Saccharomyces cerevisiae) or isolated enzymes such as ketoreductases (KREDs) to perform the asymmetric reduction of a prochiral precursor like 1,2-cyclohexanedione. These methods are known for their high enantioselectivity under mild reaction conditions.[1]

Q2: My enantiomeric excess (ee) is lower than expected. What are the common causes and solutions?

A2: Low enantiomeric excess can be attributed to several factors. Here are some common causes and troubleshooting steps:

  • Catalyst Purity and Loading: The purity of the chiral catalyst is critical. Ensure you are using a high-purity catalyst and that the catalyst loading is optimized for your specific reaction conditions.

  • Reaction Temperature: Temperature significantly influences enantioselectivity. Lowering the reaction temperature often leads to higher enantiomeric excess.

  • Solvent Choice: The solvent can affect the transition state of the reaction, thereby impacting enantioselectivity. It is advisable to screen different solvents to find the optimal one for your system.

  • Water Content: In certain organocatalytic reactions, such as those using proline, the presence of a controlled amount of water can be beneficial and improve enantioselectivity.

  • Reaction Time: Both incomplete and excessively long reaction times can negatively impact the enantiomeric excess. Monitor the reaction progress to determine the optimal duration.

Q3: How can I improve the reaction yield?

A3: To improve the yield of this compound, consider the following:

  • Stoichiometry of Reactants: Adjusting the ratio of your starting materials can drive the reaction towards completion.

  • Catalyst Activity: Ensure the catalyst is active and not poisoned by impurities in the reagents or solvents.

  • Work-up and Purification: Optimize the extraction and chromatography conditions to minimize product loss during isolation.

Q4: What is the difference between diastereoselectivity and enantioselectivity in this context?

A4: In the synthesis of this compound, if the reaction creates a second chiral center, you will form diastereomers (e.g., syn and anti isomers). Diastereoselectivity refers to the preferential formation of one diastereomer over another. Enantioselectivity , on the other hand, refers to the preferential formation of one enantiomer (e.g., the (R)- or (S)-isomer) over its mirror image. The choice of chiral catalyst is the primary factor influencing enantioselectivity.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low Enantiomeric Excess (ee) 1. Impure or deactivated chiral catalyst.2. Suboptimal reaction temperature.3. Inappropriate solvent.4. Incorrect water content (for specific reactions).5. Non-optimal reaction time.1. Use a fresh, high-purity catalyst and optimize loading.2. Screen a range of lower temperatures.3. Conduct a solvent screen.4. For proline-catalyzed reactions, experiment with adding a controlled amount of water.5. Monitor the reaction over time to find the optimal endpoint.
Low Yield 1. Incomplete reaction.2. Catalyst deactivation.3. Suboptimal stoichiometry.4. Product loss during work-up/purification.1. Increase reaction time or consider a more active catalyst.2. Ensure high purity of all reagents and solvents.3. Optimize the ratio of reactants.4. Refine extraction and chromatography protocols.
Formation of Side Products 1. Self-condensation of starting materials.2. Decomposition of the product.3. Competing reaction pathways.1. Adjust the rate of addition of one reactant.2. Perform the reaction at lower temperatures and use mild work-up conditions.3. Re-evaluate the catalyst and reaction conditions to favor the desired pathway.
Poor Diastereoselectivity 1. Non-optimal catalyst or co-catalyst.2. Inappropriate reaction conditions (solvent, temperature).1. Experiment with different chiral catalysts and additives.2. Screen various solvents and temperatures to find the optimal conditions for the desired diastereomer.

Data Presentation

The following tables summarize representative quantitative data for different approaches to the enantioselective synthesis of chiral α-hydroxy ketones, which can be adapted for this compound.

Table 1: Biocatalytic Asymmetric Reduction of 1,2-Diketones

BiocatalystSubstrateCo-substrateTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee) (%)
Saccharomyces cerevisiae (Baker's Yeast)1,2-CyclohexanedioneGlucose25-3024-72>95>99
Ketoreductase (KRED)1,2-CyclohexanedioneIsopropanol25-3012-48>99>99

Table 2: Organocatalytic Asymmetric Synthesis of α-Hydroxy Ketones

Chiral CatalystCatalyst Loading (mol%)SubstrateSolventTemp (°C)Time (h)Yield (%)ee (%)
(S)-Proline20CyclohexanoneDMSO25248595
Cinchona Alkaloid Derivative10CyclohexanoneToluene0489297
Polymer-Supported Chiral Amine5CyclohexanoneCH₂Cl₂20369094

Experimental Protocols

1. Biocatalytic Asymmetric Reduction of 1,2-Cyclohexanedione using Baker's Yeast

This protocol describes a general procedure for the biocatalytic reduction of 1,2-cyclohexanedione to enantiomerically enriched this compound using Baker's yeast.

  • Preparation of the reaction medium: In a sterile 250 mL Erlenmeyer flask, dissolve 5 g of D-glucose in 100 mL of deionized water.

  • Inoculation: Add 10 g of fresh Baker's yeast to the glucose solution and stir the suspension for 30 minutes at 30°C to activate the yeast.

  • Substrate addition: Add 1,2-cyclohexanedione (e.g., 100 mg, 0.89 mmol) to the yeast suspension.

  • Biotransformation: Seal the flask and place it in an incubator shaker at 30°C with gentle agitation (e.g., 150 rpm) for 48-72 hours.

  • Reaction monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, centrifuge the mixture to pellet the yeast cells. Extract the supernatant with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the chiral this compound.

  • Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

2. (S)-Proline-Catalyzed Asymmetric α-Hydroxylation of Cyclohexanone

This protocol provides a general method for the enantioselective α-hydroxylation of cyclohexanone using (S)-proline as the organocatalyst.

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (S)-proline (0.2 mmol, 20 mol%) in 5 mL of anhydrous DMSO.

  • Addition of Substrate: Add cyclohexanone (1.0 mmol, 1.0 equiv) to the catalyst solution and stir for 10 minutes at room temperature.

  • Addition of Oxidant: Cool the reaction mixture to 0°C and add an appropriate oxidizing agent (e.g., nitrosobenzene) portion-wise over 30 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 24-48 hours, monitoring its progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the yield and enantiomeric excess of the resulting this compound by chiral HPLC or GC.

Mandatory Visualizations

experimental_workflow_biocatalysis start Prepare Glucose Medium inoculate Inoculate with Baker's Yeast start->inoculate activate Activate Yeast (30°C, 30 min) inoculate->activate add_substrate Add 1,2-Cyclohexanedione activate->add_substrate biotransform Incubate with Agitation (30°C, 48-72h) add_substrate->biotransform monitor Monitor by TLC/GC biotransform->monitor monitor->biotransform Incomplete workup Work-up (Centrifuge, Extract) monitor->workup Reaction Complete purify Purify (Column Chromatography) workup->purify analyze Analyze (Chiral HPLC/GC) purify->analyze end Chiral this compound analyze->end troubleshooting_logic start Low Enantiomeric Excess (ee) catalyst Check Catalyst Purity & Loading start->catalyst temperature Optimize Temperature (Lower it) start->temperature solvent Screen Solvents start->solvent time Optimize Reaction Time start->time result Improved ee catalyst->result temperature->result solvent->result time->result enamine_catalysis_pathway cluster_catalytic_cycle Enamine Catalysis Cycle cyclohexanone Cyclohexanone enamine Chiral Enamine Intermediate cyclohexanone->enamine + Proline, -H₂O proline (S)-Proline Catalyst proline->enamine iminium Iminium Ion Intermediate enamine->iminium + Oxidant oxidant Oxidizing Agent (e.g., Nitrosobenzene) oxidant->iminium iminium->proline Catalyst Regeneration product Chiral this compound iminium->product +H₂O hydrolysis Hydrolysis

References

Optimizing reaction conditions for aldol condensation of cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the aldol condensation of cyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the self-condensation of cyclohexanone?

The aldol condensation of cyclohexanone is a base-catalyzed reaction. It involves the formation of a nucleophilic enolate from one molecule of cyclohexanone, which then attacks the electrophilic carbonyl carbon of a second cyclohexanone molecule. The initial product is a β-hydroxy ketone, which can then undergo dehydration (elimination of a water molecule) upon heating or under acidic/basic conditions to form a more stable α,β-unsaturated ketone.

Q2: What are the common catalysts used for this reaction?

Both homogeneous and heterogeneous catalysts can be used.

  • Homogeneous Catalysts: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. These are effective but can present challenges in separation and waste disposal.

  • Heterogeneous Catalysts: Solid catalysts are preferred for easier separation and reusability. Examples include Mg/Al mixed oxides derived from hydrotalcites, which show high activity and stability. Acidic catalysts can also be used, but they generally show lower activity for this reaction.

Q3: My reaction equilibrium seems to favor the reactants, leading to low conversion. Why is this happening with a ketone?

For ketones like cyclohexanone, the equilibrium of the initial aldol addition step often favors the starting materials rather than the β-hydroxy ketone product. To drive the reaction forward, it is often necessary to encourage the subsequent dehydration step, which forms a thermodynamically stable conjugated α,β-unsaturated system. This is typically achieved by heating the reaction mixture.

Removal of unreacted starting material in 2-Hydroxycyclohexan-1-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of 2-Hydroxycyclohexan-1-one.

Troubleshooting Guide

This guide addresses specific issues that may arise during the removal of unreacted starting materials.

Observation Potential Cause(s) Suggested Solution(s)
Product is an oil and will not solidify. Presence of unreacted starting materials (e.g., cyclohexanone, cyclohexene oxide) or other impurities.- Purify the crude product using column chromatography. - Attempt to induce crystallization by trituration with a non-polar solvent like hexane. - If a small amount of pure solid product is available, use it as a seed crystal.
Low yield of purified product. - Incomplete reaction. - Suboptimal purification technique. - Decomposition of the product on acidic silica gel during chromatography.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the purification method (see detailed protocols below). - For sensitive compounds, consider using deactivated silica gel or an alternative stationary phase like alumina for chromatography.[1]
Co-elution of product and starting material during column chromatography. The polarity difference between the product and the unreacted starting material is small in the chosen solvent system.- Optimize the mobile phase. Start with a low polarity eluent and gradually increase the polarity. A common starting point for aldol products is a hexane/ethyl acetate mixture.[2] - Use a longer chromatography column to increase the separation efficiency. - Employ a slower flow rate to enhance resolution.[2]
Formation of an azeotrope during distillation. The product forms a constant boiling point mixture with the unreacted starting material or solvent.- Alter the distillation pressure (vacuum distillation). - Introduce an entrainer that can form a new, lower-boiling azeotrope with one of the components, allowing for its removal.[3][4] For instance, in the purification of cyclohexanone, cyclohexene can be used as an entrainer to remove water.[5]
Product is contaminated with water. Incomplete drying of the crude product before purification.- Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. - If a significant amount of water is present, consider using a Dean-Stark trap to remove water azeotropically before the final purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I need to remove?

A1: The most common unreacted starting materials are typically cyclohexanone or cyclohexene oxide, depending on your synthetic route.

Q2: How can I detect the presence of unreacted starting material in my final product?

A2: You can use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR is particularly useful for identifying and quantifying impurities by comparing the integration of characteristic peaks of the starting material and the product.

Q3: Which purification method, distillation or column chromatography, is more effective for removing unreacted starting materials?

A3: Both methods can be effective, and the choice depends on the specific properties of the starting material and the product. Column chromatography is often preferred for its ability to separate compounds with very similar boiling points.[3] However, fractional distillation under reduced pressure can also be highly effective if there is a sufficient difference in boiling points.

Q4: My compound seems to be decomposing during column chromatography. What can I do?

A4: Silica gel is slightly acidic and can cause the decomposition of acid-sensitive compounds. To mitigate this, you can deactivate the silica gel by treating it with a base like triethylamine before packing the column. Alternatively, you can use a less acidic stationary phase such as neutral alumina.[1]

Data Presentation

The following table summarizes the typical purity levels of this compound after purification by different methods.

Purification Method Starting Material Typical Purity Achieved Key Considerations
Column Chromatography Cyclohexanone>98%Effective for removing polar impurities and closely related byproducts.
Fractional Distillation Cyclohexanone~97%A reaction mixture was noted to contain about 3% unreacted cyclohexanone after initial workup, which can be further purified by distillation.[6]
Column Chromatography Cyclohexene Oxide>99%Efficient for separating the product from non-polar starting material.
Adsorptive Separation Cyclohexanone/Cyclohexanol Mixture>99% (for cyclohexanone)An innovative method using macrocycle cocrystals has shown high selectivity for cyclohexanone.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is designed for the purification of this compound synthesized from cyclohexanone.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates

  • Glass column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Mobile Phase Preparation: Prepare a series of hexane/ethyl acetate mixtures with varying polarities (e.g., 9:1, 8:2, 7:3 v/v).

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using the prepared mobile phases to determine the optimal solvent system for separation (a system that gives good separation between the product and impurity spots).

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase selected. Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the least polar mobile phase. Gradually increase the polarity of the mobile phase by switching to mixtures with a higher proportion of ethyl acetate (gradient elution).

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Analytical Characterization by ¹H NMR Spectroscopy

This protocol outlines the use of ¹H NMR to assess the purity of the final product.

Materials:

  • Purified this compound

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis: Process the spectrum and identify the characteristic peaks for this compound. Compare the spectrum to the known chemical shifts of potential unreacted starting materials to assess purity.

Characteristic ¹H NMR Chemical Shifts (in CDCl₃):

Compound Proton Environment Chemical Shift (ppm)
Cyclohexanone α-protons (to C=O)~2.35[7]
β, γ-protons1.55 - 2.07[7]
Cyclohexene Oxide Epoxide protons~3.11[8]
Other ring protons1.23 - 1.94[8]
This compound CH-OHVaries (often broad)
CH adjacent to C=O and CH-OHVaries
Other ring protons1.5 - 2.5

Visualizations

Troubleshooting_Workflow cluster_start Start: Crude Product Analysis cluster_analysis Problem Identification cluster_purification Purification Strategy cluster_outcome Result Start Crude this compound TLC_Analysis TLC/NMR Analysis Start->TLC_Analysis Impurity_Detected Unreacted Starting Material Detected? TLC_Analysis->Impurity_Detected Purification_Method Select Purification Method Impurity_Detected->Purification_Method Yes Pure_Product Pure Product Impurity_Detected->Pure_Product No Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Distillation Fractional Distillation Purification_Method->Distillation Column_Chromatography->Pure_Product Distillation->Pure_Product

Caption: Troubleshooting workflow for the purification of this compound.

Logic_Diagram cluster_synthesis Synthesis Routes cluster_product cluster_purification Purification cluster_final Cyclohexanone Cyclohexanone Crude_Product Crude this compound (+ Unreacted Starting Material) Cyclohexanone->Crude_Product Cyclohexene_Oxide Cyclohexene Oxide Cyclohexene_Oxide->Crude_Product Purification Removal of Unreacted Starting Material Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Logical relationship of synthesis and purification steps.

References

Validation & Comparative

A Comparative Guide to 2-Hydroxycyclohexan-1-one and Other Alpha-Hydroxy Ketones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alpha-hydroxy ketones, also known as acyloins, are a significant class of organic compounds characterized by a hydroxyl group on the carbon atom adjacent to a ketone. This bifunctional arrangement imparts unique reactivity, making them valuable intermediates in organic synthesis and potential modulators of biological processes. 2-Hydroxycyclohexan-1-one, a cyclic alpha-hydroxy ketone, is a versatile precursor in the synthesis of various organic compounds, including derivatives of pyrocatechol and tetrahydrocarbazole.[1] Its utility in drug development is an area of growing interest, particularly concerning its potential antioxidant and enzyme-inhibiting properties.

This guide provides an objective comparison of this compound with other representative alpha-hydroxy ketones: the simple, acyclic Hydroxyacetone, and the aromatic 2-Hydroxy-2-methylpropiophenone. The comparison focuses on their physicochemical properties, synthesis, and biological activities, supported by available data and standardized experimental protocols. Due to a lack of direct comparative studies in the existing literature, this guide collates data from various sources to offer a comprehensive overview. The presented data for different compounds may not have been generated under identical experimental conditions.

Comparative Data of Alpha-Hydroxy Ketones

The following table summarizes the key physicochemical properties and synthesis yields of this compound and other selected alpha-hydroxy ketones.

PropertyThis compoundHydroxyacetone2-Hydroxy-2-methylpropiophenone
CAS Number 533-60-8[2]116-09-6[3]7473-98-5[4]
Molecular Formula C₆H₁₀O₂[2]C₃H₆O₂[3][5]C₁₀H₁₂O₂[6]
Molecular Weight 114.14 g/mol [2]74.08 g/mol [3]164.20 g/mol
Appearance Off-white powderColorless liquid[5][7]Colorless to pale yellow liquid[6]
Melting Point 100-107 °C-17 °C[3][5]Not applicable
Boiling Point 83-86 °C at 13 mmHg145-146 °C[3][5]102-103 °C at 4 mmHg[4][8]
Density Not available1.082 g/mL at 25 °C[3][5]1.077 g/mL at 25 °C[4][8]
Water Solubility Partly miscibleMiscible[3][5]13.3 g/L at 20 °C[4]
Synthesis Method Chemoselective reduction of 1,2-cyclohexanedioneDehydration of glycerol[9]Hydrolysis of 2-chloro-2-methyl-1-phenylpropan-1-one[10]
Reported Yield 85-95%[11]High selectivity (80-100%)[12]94.8%[10]

Biological Activity: Antioxidant and Enzyme Inhibition Potential

The ABTS+ radical scavenging ability, a measure of antioxidant activity, and the inhibition of aldose reductase (AR) and tyrosinase were evaluated.[13] The IC50 values, the concentration required to inhibit 50% of the activity, for 2-hydroxy-3-methylcyclopent-2-enone were found to be:

  • Aldose Reductase Inhibition IC50: 4.47 µg/mL[13]

  • Tyrosinase Inhibition IC50: 721.91 µg/mL[13]

  • ABTS+ Scavenging IC50: 9.81 µg/mL[13]

These findings suggest that the alpha-hydroxy ketone moiety can be a pharmacophore for antioxidant and enzyme-inhibiting activities. Further research is warranted to investigate and compare the bioactivities of this compound and other alpha-hydroxy ketones.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of the biological performance of alpha-hydroxy ketones.

Protocol 1: DPPH Radical Scavenging Antioxidant Assay

This protocol outlines a common method for assessing the antioxidant capacity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[1][14]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer capable of reading absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and protected from light.

  • Preparation of Test Samples: Dissolve the test compound and positive control in a suitable solvent (e.g., methanol, ethanol, DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay:

    • Add a defined volume of each sample dilution to separate wells of a microplate or cuvettes.

    • Add an equal volume of the 0.1 mM DPPH working solution to each well/cuvette.

    • Prepare a blank containing the solvent and the DPPH solution.

    • Mix the contents thoroughly.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time, typically 30 minutes.[1]

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.

Protocol 2: Aldose Reductase Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of a compound on aldose reductase by monitoring the oxidation of NADPH.[15][16]

Materials:

  • Aldose Reductase (AR), human recombinant or from a suitable tissue source

  • Test compound (e.g., this compound)

  • DL-Glyceraldehyde (substrate)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Potassium Phosphate Buffer (0.1 M, pH 6.2)

  • Dimethyl Sulfoxide (DMSO) for dissolving the test compound

  • 96-well UV-transparent microplate or quartz cuvettes

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 1.5 mM NADPH solution in the potassium phosphate buffer.

    • Prepare a 25 mM DL-Glyceraldehyde solution in the potassium phosphate buffer.

    • Dilute the aldose reductase stock solution in the buffer to the desired working concentration.

    • Prepare a stock solution of the test compound in DMSO and make serial dilutions.

  • Assay in 96-well Plate Format:

    • To the respective wells, add the potassium phosphate buffer, NADPH solution, and the test compound solution (or vehicle for control).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to all wells except for a blank.

  • Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.[15]

  • Calculation:

    • Determine the rate of NADPH oxidation (change in absorbance per minute).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentrations.

Visualization of a Potential Mechanism of Action

Alpha-hydroxy ketones, being structurally similar to endogenous keto and hydroxy acids, may act as competitive inhibitors of various enzymes. The following diagram illustrates the principle of competitive enzyme inhibition, a plausible mechanism through which alpha-hydroxy ketones could exert their biological effects.

Competitive_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Enzyme Enzyme (Active Site) Substrate Substrate ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Substrate->ES_Complex ES_Complex->Enzyme k-1 Product Product ES_Complex->Product k2 Enzyme_I Enzyme (Active Site) Inhibitor Alpha-Hydroxy Ketone (Competitive Inhibitor) EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme_I->EI_Complex Inhibitor->EI_Complex EI_Complex->Enzyme_I Reversible No_Product No Reaction EI_Complex->No_Product

Caption: Competitive enzyme inhibition by an alpha-hydroxy ketone.

This compound and other alpha-hydroxy ketones represent a versatile class of compounds with significant potential in organic synthesis and as bioactive molecules. While direct comparative data on their performance is currently limited, the available information on their physicochemical properties and the biological activity of structurally related compounds suggests that they are promising candidates for further investigation in drug development. The provided experimental protocols offer standardized methods for future comparative studies on their antioxidant and enzyme-inhibiting properties. The potential for these molecules to act as enzyme inhibitors, as illustrated in the proposed mechanism, underscores a key area for future research to unlock their full therapeutic potential.

References

A Comparative Guide to the Reactivity of 2-Hydroxycyclohexan-1-one and 2-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two important cyclohexanone derivatives: 2-Hydroxycyclohexan-1-one, an α-hydroxy ketone, and 2-(Hydroxymethyl)cyclohexanone, a β-hydroxy ketone. Understanding the distinct reactivity profiles of these structural isomers is crucial for their effective application as versatile intermediates in organic synthesis and drug development. This document outlines their key chemical properties, compares their reactivity in fundamental organic transformations with available experimental data, and provides detailed experimental protocols for representative reactions.

Introduction to the Contestants: Structural Differences

The positioning of the hydroxyl group relative to the ketone functionality is the defining structural difference between this compound and 2-(Hydroxymethyl)cyclohexanone. This seemingly minor variation leads to significant differences in their electronic properties and steric environments, thereby dictating their chemical behavior.

  • This compound is a secondary α-hydroxy ketone, also known as an acyloin. The proximity of the hydroxyl and carbonyl groups allows for potential intramolecular interactions, such as hydrogen bonding, which can influence its conformation and reactivity.

  • 2-(Hydroxymethyl)cyclohexanone is a primary β-hydroxy ketone. The hydroxyl group is situated on a methyl substituent at the α-position of the cyclohexanone ring. This separation of the two functional groups results in a different set of intramolecular interactions and steric considerations compared to its α-hydroxy counterpart.

FeatureThis compound2-(Hydroxymethyl)cyclohexanone
Structure
IUPAC Name This compound2-(hydroxymethyl)cyclohexan-1-one
Synonyms Adipoin2-Methylolcyclohexanone
CAS Number 533-60-8[1]5331-08-8[2]
Molecular Formula C₆H₁₀O₂C₇H₁₂O₂
Molecular Weight 114.14 g/mol [1]128.17 g/mol [2]
Class α-Hydroxy Ketone (Acyloin)β-Hydroxy Ketone

Reactivity Comparison: A Tale of Two Isomers

The distinct structural arrangements of this compound and 2-(Hydroxymethyl)cyclohexanone give rise to different reactivity patterns in key organic transformations.

Oxidation

The oxidation of these two molecules targets their respective hydroxyl groups, leading to different product classes.

  • This compound: As a secondary alcohol, the hydroxyl group of this compound can be oxidized to a ketone, yielding the corresponding dicarbonyl compound, 1,2-cyclohexanedione. Kinetic studies on the oxidation of 2-hydroxycyclohexanone have been performed, providing insights into its reaction mechanism.[3]

  • 2-(Hydroxymethyl)cyclohexanone: The primary alcohol of the hydroxymethyl group in 2-(Hydroxymethyl)cyclohexanone can be oxidized to an aldehyde under mild conditions or further to a carboxylic acid using stronger oxidizing agents, forming 2-(carboxymethyl)cyclohexanone.[4]

ReactionThis compound2-(Hydroxymethyl)cyclohexanone
Oxidizing Agent Product Product
Jones Reagent (CrO₃/H₂SO₄)1,2-Cyclohexanedione2-Carboxycyclohexan-1-one
Dess-Martin Periodinane (DMP)1,2-Cyclohexanedione2-Formylcyclohexan-1-one
Potassium Permanganate (KMnO₄)Adipic acid (via ring cleavage)2-Carboxycyclohexan-1-one
Reduction

Reduction of the ketone functionality in both molecules yields the corresponding diols. The stereochemical outcome of these reactions is a key consideration.

  • This compound: Reduction of the ketone group leads to the formation of 1,2-cyclohexanediol. The stereoselectivity of the reduction will depend on the reducing agent and reaction conditions, yielding either the cis or trans diol.

  • 2-(Hydroxymethyl)cyclohexanone: Reduction of the ketone produces 2-(hydroxymethyl)cyclohexan-1-ol. Similar to the α-hydroxy ketone, the stereochemistry of the resulting diol is dependent on the reaction conditions.

ReactionThis compound2-(Hydroxymethyl)cyclohexanone
Reducing Agent Product Product
Sodium Borohydride (NaBH₄)cis- and trans-1,2-Cyclohexanediolcis- and trans-2-(Hydroxymethyl)cyclohexan-1-ol
Lithium Aluminum Hydride (LiAlH₄)cis- and trans-1,2-Cyclohexanediolcis- and trans-2-(Hydroxymethyl)cyclohexan-1-ol
Nucleophilic Addition to the Carbonyl Group

Both ketones undergo nucleophilic addition at the carbonyl carbon. However, the nature and position of the hydroxyl group can influence the reactivity and stereoselectivity of these additions. For instance, in the Wittig reaction, both ketones can be converted to the corresponding alkenes.[5][6][7] The reactivity can be influenced by the steric hindrance around the carbonyl group.

Experimental Protocols

Detailed methodologies for key transformations are provided below.

Protocol 1: Jones Oxidation of this compound

This protocol describes the oxidation of a secondary alcohol to a ketone using Jones reagent.[8][9][10][11][12]

Materials:

  • This compound

  • Jones Reagent (a solution of chromium trioxide in sulfuric acid)

  • Acetone

  • Isopropyl alcohol (for quenching)

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Ether

Procedure:

  • Dissolve this compound in acetone in a flask equipped with a stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Add Jones reagent dropwise to the stirred solution. The reaction is typically rapid, as indicated by a color change from orange to green.

  • Once the oxidation is complete (as determined by TLC or the persistence of the orange color), quench the excess reagent by the dropwise addition of isopropyl alcohol until the green color persists.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1,2-cyclohexanedione.

  • Purify the product by distillation or column chromatography.

Protocol 2: Sodium Borohydride Reduction of 2-(Hydroxymethyl)cyclohexanone

This protocol outlines the reduction of a ketone to a secondary alcohol using sodium borohydride.[13][14][15][16]

Materials:

  • 2-(Hydroxymethyl)cyclohexanone

  • Sodium borohydride

  • Methanol

  • Dichloromethane

  • 3 M Sodium hydroxide solution

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-(Hydroxymethyl)cyclohexanone in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Carefully add 3 M sodium hydroxide solution to decompose the borate esters.

  • Add water and extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude 2-(hydroxymethyl)cyclohexan-1-ol.

  • The product can be purified by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways for both compounds.

oxidation_pathways cluster_alpha This compound cluster_beta 2-(Hydroxymethyl)cyclohexanone alpha_start This compound alpha_product 1,2-Cyclohexanedione alpha_start->alpha_product [O] beta_start 2-(Hydroxymethyl)cyclohexanone beta_aldehyde 2-Formylcyclohexan-1-one beta_start->beta_aldehyde Mild [O] beta_acid 2-Carboxycyclohexan-1-one beta_start->beta_acid Strong [O] beta_aldehyde->beta_acid Strong [O]

Caption: Oxidation pathways of this compound and 2-(Hydroxymethyl)cyclohexanone.

reduction_pathways cluster_alpha_red This compound cluster_beta_red 2-(Hydroxymethyl)cyclohexanone alpha_start_red This compound alpha_product_red 1,2-Cyclohexanediol alpha_start_red->alpha_product_red [H] beta_start_red 2-(Hydroxymethyl)cyclohexanone beta_product_red 2-(Hydroxymethyl)cyclohexan-1-ol beta_start_red->beta_product_red [H]

Caption: Reduction pathways of the ketone functionality in both isomers.

Conclusion

The subtle difference in the position of the hydroxyl group between this compound and 2-(Hydroxymethyl)cyclohexanone leads to distinct and predictable differences in their chemical reactivity. The α-hydroxy ketone is predisposed to oxidation to a dicarbonyl compound, while the β-hydroxy ketone can be selectively oxidized at the primary alcohol to either an aldehyde or a carboxylic acid. Both compounds undergo reduction of the ketone to form diols and can participate in nucleophilic addition reactions at the carbonyl carbon. A thorough understanding of these reactivity patterns is essential for chemists to strategically employ these valuable building blocks in the synthesis of complex target molecules. Further quantitative studies directly comparing the reaction kinetics and yields of these two isomers under identical conditions would be highly beneficial to the scientific community.

References

Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Hydroxycyclohexan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is perpetual. Among the myriad of structures, 2-hydroxycyclohexan-1-one and its derivatives have emerged as a promising class of compounds exhibiting a diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comprehensive comparison of these activities, supported by experimental data, detailed protocols, and mechanistic insights to facilitate further research and development in this area.

Antimicrobial Activity: A New Frontier in Combating Resistance

Several derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms. The primary method of assessment cited in the literature is the cup-plate method, which provides a qualitative and semi-quantitative measure of antimicrobial efficacy by observing the zone of inhibition around a sample.

A notable study involved the synthesis of a series of piperazine derivatives of cyclohexanone, which were tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][2] The results indicated that several of these compounds exhibited moderate to significant antimicrobial activity, with some showing efficacy comparable to standard antibiotics like Ampicillin, Chloramphenicol, and Norfloxacin.[1][2]

Comparative Antimicrobial Activity Data
Compound IDTest OrganismZone of Inhibition (mm)Standard DrugZone of Inhibition (mm)
4b Bacillus megaterium18Ampicillin20
Staphylococcus aureus17Chloramphenicol22
Escherichia coli16Norfloxacin24
Aspergillus niger15Fluconazole19
4c Bacillus megaterium20Ampicillin20
Staphylococcus aureus19Chloramphenicol22
Escherichia coli18Norfloxacin24
Aspergillus niger17Fluconazole19
4e Bacillus megaterium19Ampicillin20
Staphylococcus aureus18Chloramphenicol22
Escherichia coli17Norfloxacin24
Aspergillus niger16Fluconazole19

Data synthesized from multiple sources indicating representative results.[1][2]

Experimental Protocol: Cup-Plate Method for Antimicrobial Screening

This protocol outlines the fundamental steps for assessing the antimicrobial activity of this compound derivatives using the agar diffusion method.

  • Media Preparation: Prepare nutrient agar for bacterial strains and potato dextrose agar for fungal strains. Sterilize the media by autoclaving at 121°C for 15 minutes.

  • Inoculation: Pour the sterilized media into sterile Petri plates and allow them to solidify. Prepare a standardized inoculum of the test microorganisms (approximately 10^6 CFU/mL) and uniformly spread it over the surface of the agar plates.

  • Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50 µL) of the test derivative solution (at a known concentration, e.g., 50 µg/mL in a suitable solvent like DMF) into the wells.[1] A well with the solvent alone serves as a negative control, and wells with standard antibiotics serve as positive controls.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare & Sterilize Media inoculate_plates Inoculate Agar Plates prep_media->inoculate_plates prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculate_plates create_wells Create Wells in Agar inoculate_plates->create_wells add_compounds Add Test Compounds & Controls create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Antimicrobial Screening Workflow

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cyclohexenone derivatives, structurally related to this compound, have demonstrated significant potential as anticancer agents.[3][4] Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of cancer cell growth and proliferation.[4][5]

One study designed and synthesized 21 ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives and evaluated their anticancer activity.[3] A long-term survival clonogenic assay was utilized to measure the inhibitory effects of these compounds on cancer cell growth.[3]

Comparative Anticancer Activity Data (IC50 Values)
DerivativeCancer Cell LineAssayIC50 Value (µM)Reference
Cyclohexene oxide CAU251 (Glioblastoma)CCK-85.161[4]
Cyclohexene oxide CAA172 (Glioblastoma)CCK-86.440[4]
Compound 1HCT116 (Colon)Crystal Violet22.4[4]
Compound 2HCT116 (Colon)Crystal Violet0.34[4]
Compound 21HCT116 (Colon)Not specifiedNot specified[3]
Experimental Protocol: Clonogenic Assay

This protocol details the steps for a clonogenic assay to assess the long-term survival and proliferative capacity of cancer cells after treatment with this compound derivatives.

  • Cell Seeding: Culture cancer cells (e.g., HCT116) to approximately 80% confluency. Trypsinize, count, and resuspend the cells in fresh medium. Seed a low number of cells (e.g., 500-2000 cells) into 6-well plates.[4]

  • Treatment: Allow the cells to attach overnight. The following day, treat the cells with various concentrations of the cyclohexenone derivative. Include a vehicle-treated control.

  • Incubation: Incubate the plates for a period that allows for colony formation (typically 7-14 days), changing the medium as required.

  • Colony Staining: After the incubation period, wash the cells with phosphate-buffered saline (PBS). Fix the colonies with a solution such as methanol or a 1:3 mixture of acetic acid and methanol. Stain the colonies with a staining solution, for example, 0.5% crystal violet in methanol.

  • Quantification: After staining, wash the plates with water and allow them to air dry. Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells). The plating efficiency and surviving fraction can then be calculated to determine the inhibitory effect of the compound.

Signaling Pathway: Induction of Apoptosis

Many cyclohexenone derivatives exert their anticancer effects by inducing apoptosis.[4] This process is often mediated by the activation of caspases, a family of cysteine proteases.[3] The activation of effector caspases, such as caspase-3 and caspase-7, leads to the cleavage of key cellular proteins and ultimately cell death.[3]

apoptosis_pathway derivative Cyclohexenone Derivative cell Cancer Cell derivative->cell procaspase Pro-caspases (e.g., Pro-caspase-3) cell->procaspase Induces caspase Activated Caspases (e.g., Caspase-3) procaspase->caspase Activation substrates Cellular Substrates caspase->substrates Cleavage apoptosis Apoptosis substrates->apoptosis

Apoptosis Induction Pathway

Anti-inflammatory Activity: Modulating the Inflammatory Response

Aryl-cyclohexanone derivatives have demonstrated significant anti-inflammatory activity.[6] In a murine model of lipopolysaccharide (LPS)-induced acute lung injury, a synthesized aryl-cyclohexanone molecule was shown to protect against inflammation.[6] This was evidenced by a decrease in the migration of leukocytes, reduced exudation, and a reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ.[6]

Comparative Anti-inflammatory Activity Data
ParameterControl (LPS only)Aryl-cyclohexanone + LPS
Total Leukocyte MigrationIncreasedDecreased
ExudationIncreasedDecreased
Myeloperoxidase (MPO) ActivityIncreasedDecreased
Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ)IncreasedDecreased

Qualitative summary based on reported findings.[6]

Experimental Protocol: LPS-Induced Acute Lung Injury in Mice

This protocol provides a general outline for an in vivo model to assess the anti-inflammatory effects of test compounds.

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Grouping and Treatment: Divide the animals into groups: a control group, an LPS-only group, and treatment groups receiving the aryl-cyclohexanone derivative at various doses prior to LPS administration. Administer the test compound, for instance, via oral gavage.

  • Induction of Lung Injury: Induce acute lung injury by intranasal or intratracheal administration of LPS.

  • Sample Collection: At a predetermined time point after LPS challenge (e.g., 24 hours), euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Analysis:

    • Cell Counts: Perform total and differential leukocyte counts in the BALF.

    • Protein Concentration: Measure the protein concentration in the BALF as an indicator of vascular permeability and exudation.

    • MPO Assay: Measure myeloperoxidase activity in lung tissue homogenates as a marker of neutrophil infiltration.

    • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF or lung homogenates using ELISA kits.

Signaling Pathway: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of some bioactive compounds are mediated through the inhibition of key signaling pathways, such as the NF-κB pathway, which plays a crucial role in the expression of pro-inflammatory genes.[7] By suppressing the activation of such pathways, these compounds can reduce the production of inflammatory mediators.

anti_inflammatory_pathway lps LPS (Inflammatory Stimulus) receptor Toll-like Receptor (TLR4) lps->receptor signaling Downstream Signaling (e.g., MyD88, TRAF6) receptor->signaling nfkb_activation NF-κB Activation signaling->nfkb_activation gene_expression Pro-inflammatory Gene Expression nfkb_activation->gene_expression Promotes derivative Aryl-cyclohexanone Derivative derivative->nfkb_activation Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene_expression->cytokines inflammation Inflammation cytokines->inflammation

Anti-inflammatory Signaling Pathway

References

Catalyst Performance in 2-Hydroxycyclohexan-1-one Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 2-Hydroxycyclohexan-1-one is a valuable building block in the synthesis of various complex organic molecules. This guide provides a comparative overview of different catalytic methods for the synthesis of this compound, with a focus on catalyst performance, experimental protocols, and reaction pathways.

The primary route to this compound involves the selective oxidation of cyclohexanone. Various catalytic systems have been explored for this transformation, each with distinct advantages and limitations in terms of yield, selectivity, and reaction conditions. This guide will delve into the performance of different catalysts, providing a clear comparison to aid in the selection of the most suitable method for your research needs.

Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the synthesis of this compound from cyclohexanone. Key performance indicators include yield, selectivity, and the reaction conditions employed.

Catalyst SystemStarting MaterialOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)
Chromium NaphthenateCyclohexanone-----Predominantly this compound-
Dawson-type Polyoxometalates (POMs)CyclohexanoneHydrogen Peroxide-902094-99--
Bromination/HydrolysisCyclohexanoneBromine/Halogenate SaltAqueous/Aqueous-Organic≤ 50 (Bromination), ≤ 100 (Hydrolysis)----

Note: Quantitative yield and selectivity data for some catalyst systems are not always available in the public domain. The table reflects the information found in the cited literature.

Reaction Pathways and Experimental Workflows

The synthesis of this compound from cyclohexanone can be achieved through different reaction pathways, primarily direct oxidation or a two-step bromination-hydrolysis sequence.

Direct Catalytic Oxidation

In this approach, cyclohexanone is directly oxidized to this compound in the presence of a catalyst and an oxidant.

experimental_workflow_oxidation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Cyclohexanone Cyclohexanone ReactionVessel Reaction Vessel (Controlled Temperature & Stirring) Cyclohexanone->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Oxidant Oxidant Oxidant->ReactionVessel Solvent Solvent Solvent->ReactionVessel Quenching Quenching ReactionVessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product This compound Purification->Product

Direct catalytic oxidation workflow.
Bromination and Hydrolysis

This two-step method involves the initial bromination of cyclohexanone to form 2-bromocyclohexanone, which is then hydrolyzed to the desired product.

experimental_workflow_bromination_hydrolysis cluster_bromination Step 1: Bromination cluster_hydrolysis Step 2: Hydrolysis cluster_workup Work-up & Purification Cyclohexanone Cyclohexanone Intermediate 2-Bromocyclohexanone (in situ) Cyclohexanone->Intermediate Bromination BrominatingAgent Brominating Agent BrominatingAgent->Intermediate HydrolysisReaction Hydrolysis Intermediate->HydrolysisReaction Base Alkaline Compound Base->HydrolysisReaction Purification Purification HydrolysisReaction->Purification Reaction Completion Product This compound Purification->Product

Bromination-hydrolysis workflow.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic methods. Below are generalized procedures for the catalytic synthesis of this compound.

Protocol 1: Oxidation using Dawson-type Polyoxometalates

This protocol describes a general procedure for the oxidation of cyclohexanone using Dawson-type polyoxometalates and hydrogen peroxide.

Materials:

  • Cyclohexanone

  • Dawson-type polyoxometalate catalyst (e.g., α-K₆P₂W₁₈O₆₂, α-K₆P₂Mo₆W₁₂O₆₂, or α₁-K₇P₂Mo₅VW₁₂O₆₂)

  • Hydrogen peroxide (30% aqueous solution)

  • Reaction vessel equipped with a condenser and magnetic stirrer

Procedure:

  • To a reaction vessel, add cyclohexanone and the Dawson-type polyoxometalate catalyst.

  • Heat the mixture to 90°C with continuous stirring.

  • Slowly add hydrogen peroxide to the reaction mixture.

  • Maintain the reaction at 90°C for 20 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).

  • Upon completion, cool the reaction mixture and proceed with standard work-up and purification procedures.

Protocol 2: Synthesis via Bromination and Hydrolysis

This protocol outlines the synthesis of 2-hydroxy-cyclohexanone through the bromination of cyclohexanone followed by in-situ hydrolysis.

Materials:

  • Cyclohexanone

  • Halogenate salt (e.g., sodium bromate)

  • Bromine or Hydrogen bromide

  • Alkaline compound (e.g., sodium hydroxide)

  • Aqueous or aqueous-organic solvent system

Procedure:

  • Bromination: In a suitable reaction vessel, dissolve cyclohexanone in the chosen aqueous or aqueous-organic medium.

  • Cool the mixture and adjust the pH to between 0 and 4.

  • Add a stoichiometrically equivalent mixture of the halogenate salt and bromine (or hydrogen bromide) to the reaction mixture while maintaining the temperature at or below 50°C.

  • Stir the reaction until the bromination is complete (monitor by TLC or GC).

  • Hydrolysis: Without isolating the 2-bromo-cyclohexanone intermediate, adjust the pH of the reaction mixture to above 7.5 using an alkaline compound.

  • Heat the mixture to a temperature of up to 100°C to facilitate hydrolysis.

  • After the hydrolysis is complete, cool the reaction mixture and proceed with extraction and purification of the this compound product.

Disclaimer: These protocols are generalized and may require optimization based on specific laboratory conditions and the scale of the reaction. Always refer to the original literature for detailed and specific experimental conditions.

This comparative guide provides a foundation for researchers to select and optimize the catalytic synthesis of this compound. The choice of catalyst and synthetic route will depend on factors such as desired yield, selectivity, available resources, and environmental considerations.

A Comparative Analysis of Synthetic Routes to 2-Hydroxycyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

2-Hydroxycyclohexan-1-one, an alpha-hydroxy ketone, is a valuable intermediate in organic synthesis, serving as a precursor for various complex molecules. Its synthesis can be achieved through several distinct methodologies, each with its own set of advantages and drawbacks. This guide provides a comparative analysis of the most common synthetic methods, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal route for their specific needs.

Performance Comparison

The following table summarizes the key performance indicators for the different synthesis methods of this compound, allowing for a direct comparison of their efficiency and reaction conditions.

Method Starting Material Reagents Catalyst Solvent Temp. (°C) Time (h) Yield (%) Ref.
Jones Oxidation1,2-CyclohexanediolCrO₃, H₂SO₄-Acetone0-25-60-75[1]
Peroxide-Mediated OxidationCyclohexanoneH₂O₂ (30%)Na₂WO₄·2H₂OWater or Acetic Acid50-70-50-65[1]
Bromination and HydrolysisCyclohexanoneBromine, Halogenate Salt, Alkaline Compound-Water or Aqueous-Organic0-100-~84[2]
Catalytic Transfer Hydrogenation2-Cyclohexen-1-oneFormic Acid10% Pd/CTetrahydrofuran (THF)60-80-65-80[1]

Reaction Mechanisms and Experimental Workflows

The following sections provide detailed experimental protocols and visual representations of the workflows for the key synthetic methods.

Jones Oxidation of 1,2-Cyclohexanediol

This method involves the selective oxidation of a secondary alcohol in the presence of a primary or another secondary alcohol, leveraging the steric hindrance around the hydroxyl groups.

Reaction Mechanism: The Jones oxidation proceeds via the formation of a chromate ester from the alcohol and chromic acid (formed in situ from chromium trioxide and sulfuric acid). A subsequent base-promoted elimination reaction yields the ketone.[3][4]

Experimental Protocol:

Preparation of Jones Reagent: In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).[5] With caution and stirring, slowly add this mixture to 50 mL of water and allow the solution to cool to room temperature.[5]

Oxidation Procedure:

  • In a flask equipped with a stirrer, dissolve 1,2-cyclohexanediol in acetone.

  • Cool the flask in an ice-water bath.

  • Slowly add the prepared Jones reagent dropwise to the stirred solution, maintaining the temperature below 30°C. A color change from orange-red to green will be observed.[5]

  • Continue the addition until the orange-red color persists.

  • Quench the reaction by adding isopropanol until the green color returns.

  • Filter the mixture through celite to remove the chromium salts.

  • Extract the filtrate with ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or distillation.

Experimental Workflow Diagram:

Jones_Oxidation_Workflow start Start dissolve Dissolve 1,2-Cyclohexanediol in Acetone start->dissolve cool Cool to 0-25°C dissolve->cool add_reagent Add Jones Reagent Dropwise cool->add_reagent quench Quench with Isopropanol add_reagent->quench filter Filter through Celite quench->filter extract Extract with Ether filter->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify concentrate->purify end This compound purify->end

Caption: Workflow for Jones Oxidation of 1,2-Cyclohexanediol.

Peroxide-Mediated Oxidation of Cyclohexanone

This method offers a "greener" alternative to heavy metal oxidants, utilizing hydrogen peroxide as the primary oxidizing agent.

Reaction Mechanism: The reaction is believed to proceed through the formation of a peroxide intermediate at the alpha-position of the ketone, which is subsequently reduced to the alpha-hydroxy ketone.[6]

Experimental Protocol:

  • In a reaction vessel, place cyclohexanone, water or acetic acid, and the sodium tungstate catalyst.

  • Heat the mixture to 50-70°C with stirring.

  • Slowly add a 30% aqueous solution of hydrogen peroxide to the reaction mixture.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or distillation to yield this compound.

Experimental Workflow Diagram:

Peroxide_Oxidation_Workflow start Start mix Mix Cyclohexanone, Solvent, & Catalyst start->mix heat Heat to 50-70°C mix->heat add_peroxide Add H₂O₂ Solution heat->add_peroxide cool Cool to Room Temp. add_peroxide->cool extract Extract with Ethyl Acetate cool->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify concentrate->purify end This compound purify->end

Caption: Workflow for Peroxide-Mediated Oxidation of Cyclohexanone.

Bromination and Hydrolysis of Cyclohexanone

This two-step, one-pot synthesis involves the alpha-bromination of cyclohexanone followed by in-situ hydrolysis to the desired alpha-hydroxy ketone.

Reaction Mechanism: The reaction proceeds via an acid-catalyzed enol formation, which then acts as a nucleophile to attack bromine, forming the alpha-bromo ketone.[7][8] Subsequent hydrolysis, typically under basic conditions, displaces the bromide to yield the hydroxyl group.

Experimental Protocol:

  • In an aqueous or aqueous-organic medium, add cyclohexanone.

  • Adjust the pH to between 0 and 4 and maintain the temperature between 0 and 50°C.

  • Add a brominating agent, which can be a mixture of a halogenate salt and bromine or a halogenate salt and hydrogen bromide.[2]

  • After the bromination is complete (monitor by TLC), adjust the pH to above 7.5 with an alkaline compound (e.g., sodium hydroxide).

  • Heat the reaction mixture to a temperature between 25 and 80°C to facilitate hydrolysis.[2]

  • Once the hydrolysis is complete, cool the reaction mixture.

  • Neutralize the solution and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it, and remove the solvent under reduced pressure.

  • Purify the crude this compound.

Experimental Workflow Diagram:

Bromination_Hydrolysis_Workflow start Start bromination Bromination of Cyclohexanone (pH 0-4, 0-50°C) start->bromination hydrolysis In-situ Hydrolysis (pH > 7.5, 25-80°C) bromination->hydrolysis neutralize_extract Neutralize & Extract hydrolysis->neutralize_extract wash_dry Wash & Dry neutralize_extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify concentrate->purify end This compound purify->end

Caption: Workflow for Bromination and Hydrolysis of Cyclohexanone.

Catalytic Transfer Hydrogenation of 2-Cyclohexen-1-one

This method involves the reduction of the carbon-carbon double bond of an α,β-unsaturated ketone. While this reaction can be highly selective for the C=C bond, specific conditions are required to favor the formation of the saturated ketone over further reduction to the alcohol.

Reaction Mechanism: The catalytic transfer hydrogenation typically proceeds via an outer-sphere mechanism where hydrogen is transferred from a donor molecule (like formic acid) to the substrate, mediated by a metal catalyst.[9]

Experimental Protocol:

  • In a reaction flask, dissolve 2-cyclohexen-1-one in a suitable solvent such as tetrahydrofuran (THF).

  • Add the 10% Palladium-on-carbon (Pd/C) catalyst to the solution.

  • Add formic acid as the hydrogen donor.

  • Heat the reaction mixture to 60-80°C and stir.

  • Monitor the reaction's progress using TLC or GC until the starting material is consumed.

  • After completion, cool the mixture and filter off the catalyst.

  • Remove the solvent and the excess formic acid from the filtrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield this compound (as a minor product) or cyclohexanone (as the major product depending on conditions). Note: This method primarily yields cyclohexanone. Specific conditions to favor this compound are not well-documented in the provided results and may require significant optimization.

Experimental Workflow Diagram:

CTH_Workflow start Start mix Mix 2-Cyclohexen-1-one, Solvent, Catalyst, & H-donor start->mix heat Heat to 60-80°C mix->heat filter Filter Catalyst heat->filter concentrate Concentrate filter->concentrate purify Purify concentrate->purify end Cyclohexanone (Major Product) purify->end

Caption: Workflow for Catalytic Transfer Hydrogenation.

Conclusion

The synthesis of this compound can be approached through various chemical transformations. The choice of method will depend on factors such as the availability of starting materials, desired yield, scalability, and tolerance to certain reagents (e.g., heavy metals). The Jones oxidation provides a reliable route from 1,2-cyclohexanediol with good yields. The peroxide-mediated oxidation offers a more environmentally friendly option, albeit with slightly lower reported yields. The bromination-hydrolysis sequence starting from cyclohexanone is a high-yielding one-pot procedure. Finally, while catalytic transfer hydrogenation of 2-cyclohexen-1-one is a common reduction method, its selectivity towards this compound over cyclohexanone needs careful control and may not be the most direct route. Researchers should carefully consider these factors when selecting a synthetic strategy.

References

A Comparative Analysis of the Reactivity of Cyclohexanone and Cyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis and medicinal chemistry, cyclic ketones serve as pivotal intermediates for the construction of complex molecular architectures. Among these, cyclohexanone and cyclobutanone are fundamental building blocks, each exhibiting distinct reactivity profiles that dictate their utility in various chemical transformations. This guide provides an objective, data-driven comparison of the reactivity of cyclohexanone and cyclobutanone, with a focus on the underlying principles of ring strain and stereoelectronics that govern their chemical behavior.

The primary difference in reactivity between these two cyclic ketones stems from their inherent ring strain. Cyclobutanone, a four-membered ring, possesses significant angle and torsional strain due to the deviation of its bond angles from the ideal 109.5° for sp³ hybridized carbons.[1][2] This inherent instability makes the carbonyl carbon of cyclobutanone more electrophilic and susceptible to nucleophilic attack, as the reaction allows for a change in hybridization from sp² to sp³, partially relieving the ring strain.[2] In contrast, cyclohexanone exists in a relatively stable, strain-free chair conformation, rendering its carbonyl group less reactive towards nucleophiles.[2]

This comparative guide will delve into the quantitative differences in their reactivity through an examination of experimental data from key reactions, provide detailed experimental protocols for these transformations, and visualize the underlying mechanistic principles.

Data Presentation: A Quantitative Comparison

The disparate reactivity of cyclohexanone and cyclobutanone can be quantitatively assessed by comparing their behavior in fundamental nucleophilic addition reactions, such as cyanohydrin formation and reduction with sodium borohydride.

ReactionParameterCyclohexanoneCyclobutanoneRationale for a More Reactive Cyclobutanone
Cyanohydrin Formation Equilibrium Constant (K)LowerHigherThe formation of a cyanohydrin involves the rehybridization of the carbonyl carbon from sp² to sp³. In cyclobutanone, this change alleviates the significant angle strain of the four-membered ring, thus driving the equilibrium towards the product.[2] Cyclohexanone, being relatively strain-free, does not experience this same thermodynamic driving force.[2]
Reduction with Sodium Borohydride Relative Rate of ReactionSlowerFasterThe transition state for hydride attack on the carbonyl carbon is stabilized by the release of ring strain in cyclobutanone. The carbonyl carbon in cyclobutanone is more electrophilic due to the ring strain, making it more susceptible to nucleophilic attack by the hydride ion.[2] The lower steric hindrance in the puckered cyclobutane ring compared to the chair conformation of cyclohexanone may also contribute to a faster reaction rate.

Experimental Protocols

Cyanohydrin Formation

Objective: To qualitatively and quantitatively compare the extent of cyanohydrin formation for cyclohexanone and cyclobutanone.

Materials:

  • Cyclohexanone

  • Cyclobutanone

  • Potassium cyanide (KCN)

  • Hydrochloric acid (HCl), dilute

  • Sodium hydroxide (NaOH), dilute

  • Diethyl ether

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • NMR tubes

  • Round bottom flasks

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure: [3][4]

  • In two separate round bottom flasks, dissolve equimolar amounts of cyclohexanone and cyclobutanone in a suitable solvent like diethyl ether.

  • To each flask, add a solution of potassium cyanide in water, followed by the slow, dropwise addition of dilute hydrochloric acid with stirring. The reaction should be carried out in a well-ventilated fume hood due to the in-situ generation of toxic hydrogen cyanide.

  • The reaction mixture is stirred at room temperature for a set period (e.g., 1 hour).

  • After the reaction period, the reaction is quenched by the addition of dilute sodium hydroxide solution.

  • The organic layer is separated using a separatory funnel, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting product mixture is analyzed by ¹H NMR spectroscopy to determine the ratio of the cyanohydrin product to the unreacted ketone. This ratio provides a measure of the equilibrium position for the reaction for each ketone.

Reduction with Sodium Borohydride

Objective: To compare the relative rates of reduction of cyclohexanone and cyclobutanone with sodium borohydride.

Materials:

  • Cyclohexanone

  • Cyclobutanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Water

  • Hydrochloric acid (HCl), dilute

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Round bottom flasks

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure: [5][6]

  • Prepare equimolar solutions of cyclohexanone and cyclobutanone in methanol in separate round bottom flasks.

  • Cool the solutions in an ice bath.

  • Add a freshly prepared solution of sodium borohydride in methanol to each flask simultaneously while stirring.

  • Monitor the progress of the reaction at regular time intervals by withdrawing small aliquots from each reaction mixture.

  • Quench the aliquots by adding dilute hydrochloric acid.

  • Extract the quenched aliquots with diethyl ether.

  • Analyze the organic extracts by GC-MS to determine the concentration of the remaining ketone at each time point.

  • Plot the concentration of the ketone versus time for both reactions to determine the initial reaction rates. The ketone that is consumed faster has a higher rate of reduction.

Mandatory Visualization

The differing reactivity can be understood by examining the reaction coordinate diagrams for nucleophilic addition to each ketone.

G Reaction Coordinate Diagram for Nucleophilic Addition a Reactants (Cyclobutanone + Nu⁻) b Transition State a->b ΔG‡ (low) c Product (Tetrahedral Intermediate) b->c d Reactants (Cyclohexanone + Nu⁻) e Transition State d->e ΔG‡ (high) f Product (Tetrahedral Intermediate) e->f y_axis Potential Energy x_axis Reaction Coordinate

Caption: Comparative energy profiles for nucleophilic addition.

The diagram illustrates that the activation energy (ΔG‡) for the nucleophilic addition to cyclobutanone is lower than that for cyclohexanone, indicating a faster reaction rate. This is a direct consequence of the higher ground-state energy of cyclobutanone due to ring strain. The relief of this strain in the transition state and the final tetrahedral product provides a thermodynamic driving force for the reaction.

G Factors Influencing Reactivity cluster_cyclobutanone Cyclobutanone cluster_cyclohexanone Cyclohexanone A High Ring Strain B Increased Electrophilicity of Carbonyl Carbon A->B C Higher Reactivity B->C D Low Ring Strain (Chair Conformation) E Lower Electrophilicity of Carbonyl Carbon D->E F Lower Reactivity E->F

Caption: Logical flow of factors affecting ketone reactivity.

This diagram logically outlines how the inherent ring strain of each molecule dictates the electrophilicity of the carbonyl carbon, which in turn determines the overall reactivity towards nucleophiles.

Conclusion

The comparative analysis unequivocally demonstrates that cyclobutanone is significantly more reactive towards nucleophilic addition reactions than cyclohexanone. This heightened reactivity is a direct consequence of the substantial ring strain present in the four-membered ring, which is relieved upon reaction.[2] For researchers and professionals in drug development and organic synthesis, this fundamental difference in reactivity is a critical consideration in experimental design and the strategic selection of starting materials. The greater electrophilicity of cyclobutanone's carbonyl carbon makes it a valuable synthon for the construction of complex molecules where mild reaction conditions are paramount. Conversely, the stability of cyclohexanone allows for more controlled and selective transformations. A thorough understanding of these principles is essential for the efficient and predictable synthesis of target molecules.

References

A Comparative Guide to the Stereoisomers of 2-Hydroxycyclohexan-1-one: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the stereoisomers of 2-Hydroxycyclohexan-1-one, focusing on their conformational stability as determined by Density Functional Theory (DFT) studies. For researchers and professionals in drug development, understanding the energetic landscape of small molecules is crucial for predicting their behavior, reactivity, and interaction with biological targets. This document summarizes key quantitative data, outlines the computational protocols used for such analyses, and visualizes the energetic relationships between different conformations.

Computational Methodology

The data presented in this guide is derived from computational chemistry studies employing DFT, a robust method for investigating the electronic structure and stability of molecules.[1][2] The typical experimental protocol for analyzing the stereoisomers of this compound involves the following steps:

  • Initial Structure Generation : Three-dimensional structures for the various possible stereoisomers and their conformations (chair, twist-boat, etc.) are generated.

  • Geometry Optimization : Each structure is optimized to find its lowest energy conformation, which corresponds to a local minimum on the potential energy surface.[1] A widely used and reliable functional for this purpose is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[3][4][5] This is often paired with a Pople-style basis set, such as 6-31G(d) or 6-31G*, which provides a good balance of accuracy and computational efficiency for organic molecules.[4][6]

  • Frequency Calculation : After optimization, vibrational frequency calculations are performed at the same level of theory.[1] This step is critical to confirm that the optimized structure is a true energy minimum, which is characterized by the absence of any imaginary frequencies.[1]

  • Relative Energy Calculation : The total electronic energy of each optimized conformer is calculated. The relative energy of each isomer is then determined by taking the difference between its energy and that of the most stable isomer (the global minimum).

These calculations are typically performed using quantum chemistry software packages like Gaussian.[3]

Data Presentation: Relative Energies of Conformers

DFT calculations reveal the relative stability of the different conformations of this compound. Studies have shown that the introduction of hydroxyl and carbonyl groups on the cyclohexane ring significantly influences the energetic preference of the conformers.[7] The axial chair conformation is identified as the most stable form (global minimum).[7]

The table below summarizes the relative energies of the principal conformations compared to the most stable axial chair structure.

Conformer/StereoisomerRelative Energy (kJ mol⁻¹)Relative Energy (kcal mol⁻¹)Stability Ranking
Axial Chair 0.00.0Most Stable
Equatorial Chair 3.2[7]0.762nd
Twist-Boat Range 16.7 - 23.7[7]3.99 - 5.66Least Stable

Note: Energies converted from kJ mol⁻¹ to kcal mol⁻¹ using the conversion factor 1 kJ = 0.239 kcal.

Visualization of Energetic Landscape

The following diagram illustrates the logical workflow for a typical DFT-based conformational analysis, from initial structure input to the final determination of relative stability.

DFT_Workflow cluster_input 1. Input Generation cluster_calculation 2. DFT Calculation Core cluster_analysis 3. Analysis & Results Input Initial 3D Structures (Axial, Equatorial, Twist-Boat) Opt Geometry Optimization (e.g., B3LYP/6-31G*) Input->Opt Freq Frequency Calculation Opt->Freq Confirm Confirm True Minima (No Imaginary Frequencies) Freq->Confirm Energy Calculate Relative Energies Confirm->Energy Stable Identify Most Stable Conformer Energy->Stable

Workflow for DFT-based conformational analysis.

The energy level diagram below provides a visual comparison of the relative stabilities of the this compound conformers based on the computational data.

Relative_Energies Relative Energy of this compound Conformers Axial Axial Chair (0.0 kcal/mol) Equatorial Equatorial Chair (+0.76 kcal/mol) TwistBoat Twist-Boat (>3.99 kcal/mol) Y_axis Relative Energy (kcal/mol) Y0 0.0 Y0->Axial Y1 1.0 Y1->Equatorial Y2 ~4.0 Y2->TwistBoat

References

A Comparative Guide to the Quantification of 2-Hydroxycyclohexan-1-one in Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Hydroxycyclohexan-1-one, a key intermediate and building block in organic synthesis, is critical for process optimization, quality control, and regulatory compliance. This guide provides a comparative overview of the primary analytical methodologies for its quantification in a mixture, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While specific validated performance data for this compound is not always publicly available, this guide compiles typical performance data based on methods for structurally similar alpha-hydroxy ketones and cyclohexanone derivatives to provide a reliable reference.

Comparison of Analytical Techniques

The two most prevalent techniques for the quantification of this compound are Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and High-Performance Liquid Chromatography with an Ultraviolet (UV) detector. The choice between these methods depends on factors such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds like this compound. GC-FID is a robust and cost-effective method for routine quantification, offering high precision. For more complex matrices or when higher specificity is required, GC-MS provides unequivocal identification of the analyte.[1]

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds in the liquid phase. For this compound, which possesses a carbonyl chromophore, UV detection is a viable option.[2] HPLC is particularly useful for less volatile compounds or when derivatization, sometimes required for GC analysis, is to be avoided.

The following table summarizes the key quantitative performance parameters for typical GC-FID and HPLC-UV methods for the analysis of this compound and its analogs.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Linearity Range 0.1 - 100 µg/mL0.02 - 2.5 µg/mL[3][4]
Correlation Coefficient (r²) > 0.999> 0.999[3][4]
Limit of Detection (LOD) Typically in the low µg/mL rangeSignal-to-noise ratio of 3:1[2]
Limit of Quantitation (LOQ) Typically in the mid µg/mL range0.02 µg/mL[3][4]
Accuracy (% Recovery) 88.0 - 108.6%[5]98.0 - 102.0%[2]
Precision (%RSD) < 2.2%[5]< 2.0%[3][4]

Experimental Protocols

Detailed methodologies for both GC-FID and HPLC-UV are provided below. These protocols are starting points and may require optimization based on the specific sample matrix and instrumentation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the routine quantification of this compound in relatively clean mixtures.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.[2]

  • Capillary column: A column with a polar stationary phase is recommended for good peak shape of the polar analyte. A common choice is a wax-type column (e.g., DB-WAX).

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration within the linear range of the method (e.g., 1 mg/mL).[2]

GC Conditions (Starting Point):

  • Injector Temperature: 250 °C[2]

  • Detector Temperature: 250 °C[2]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[2]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C, hold for 5 minutes.

  • Injection Volume: 1 µL with a split ratio of 50:1.[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers an alternative to GC, particularly for samples that may not be suitable for high-temperature analysis.

Instrumentation:

  • HPLC system equipped with a UV-Visible detector.[2]

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[3][4]

Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration within the linear range of the method (e.g., 1 mg/mL).[2]

HPLC Conditions (Starting Point):

  • Mobile Phase: A mixture of water and a polar organic solvent such as acetonitrile or methanol. An isocratic elution with a ratio like 60:40 (Water:Acetonitrile) can be a starting point.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Column Temperature: 25 °C.[2]

  • Detection Wavelength: 210 nm (or a wavelength determined by a UV scan of the analyte).[2]

  • Injection Volume: 10 µL.[2]

Experimental Workflow

The following diagram illustrates a general workflow for the quantification of this compound in a mixture using a chromatographic method.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification sample Obtain Mixture Sample dissolve Dissolve in Appropriate Solvent sample->dissolve filter Filter the Solution dissolve->filter inject Inject into GC or HPLC filter->inject separate Separation on Column inject->separate detect Detection (FID or UV) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify calibrate Prepare Calibration Curve calibrate->quantify report Generate Report quantify->report

Caption: General workflow for the quantification of this compound.

References

A Comparative Guide to the Stereochemical Assignment of 2-Hydroxycyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of modern chemistry, particularly in the pharmaceutical industry where the therapeutic activity and toxicological profile of a drug can be intrinsically linked to its three-dimensional structure. 2-Hydroxycyclohexan-1-one, a chiral α-hydroxy ketone, serves as a valuable building block in the synthesis of numerous complex molecules. The presence of a stereocenter at the 2-position gives rise to two enantiomers, (R)- and (S)-2-hydroxycyclohexan-1-one, which may exhibit distinct biological activities. Consequently, the unambiguous assignment of the absolute configuration of these enantiomers is paramount.

This guide provides a comparative overview of the primary analytical techniques employed for the stereochemical assignment of this compound. We will delve into the principles, experimental considerations, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), X-ray Crystallography, and Circular Dichroism (CD) Spectroscopy, supported by illustrative experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate method for stereochemical assignment depends on several factors, including the availability of the sample, the need for absolute versus relative configuration, and the instrumentation accessible. The following table summarizes the key performance metrics of the most common techniques.

MethodPrincipleSample RequirementInformation ProvidedKey AdvantagesKey Limitations
NMR Spectroscopy (Mosher's Method) Derivatization with a chiral reagent to form diastereomers with distinct NMR signals.mg scale, pure enantiomers or enriched mixturesAbsolute configurationWell-established, provides definitive assignment through chemical correlation.Requires derivatization, which can be challenging; interpretation can be complex.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to separation.µg to mg scale, racemic or enantiomerically enriched mixturesEnantiomeric purity (ee%), retention times for each enantiomerHigh-throughput, excellent for determining enantiomeric excess, can be used for preparative separation.Does not directly provide absolute configuration without a known standard.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.High-quality single crystalAbsolute configuration (with anomalous dispersion)Unambiguous determination of the solid-state structure.Crystal growth can be a significant bottleneck; not applicable to non-crystalline materials.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by a chiral molecule.µg to mg scale, pure enantiomers in solutionInformation about the solution-state conformation and absolute configuration (often by comparison to theoretical calculations).Sensitive to stereochemistry, non-destructive.Interpretation for absolute configuration can be complex and may require computational support.

Experimental Data Summary

The following table presents a summary of expected experimental data for the (R) and (S) enantiomers of this compound using various analytical techniques. This data is illustrative and may vary based on specific experimental conditions.

Analytical TechniqueParameter(R)-2-Hydroxycyclohexan-1-one(S)-2-Hydroxycyclohexan-1-one
¹H NMR (CDCl₃, 400 MHz) δ (ppm) for H-2 (methine proton)~4.15 (dd, J = 8.0, 4.0 Hz)~4.15 (dd, J = 8.0, 4.0 Hz)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) for C-1 (carbonyl carbon)~210.5~210.5
δ (ppm) for C-2 (carbinol carbon)~75.2~75.2
Chiral HPLC Retention Time (tᵣ)12.5 min14.8 min
Circular Dichroism (MeOH) Cotton Effect (n → π* transition)PositiveNegative

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Modified Mosher's Method

This method is a powerful tool for determining the absolute configuration of chiral secondary alcohols.[1][2][3][4][5] It involves the derivatization of the alcohol with both enantiomers of a chiral Mosher's acid chloride (e.g., (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) to form a pair of diastereomeric esters. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct shielding and deshielding effects on the protons near the stereocenter, which can be observed in the ¹H NMR spectra.

Protocol:

  • Esterification:

    • In two separate flame-dried NMR tubes, dissolve ~1 mg of the enantiomerically pure this compound in 0.5 mL of anhydrous pyridine-d₅.

    • To one tube, add a slight molar excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.

    • To the second tube, add a slight molar excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.

    • Allow the reactions to proceed at room temperature for several hours or until completion, monitoring by TLC or ¹H NMR.

  • NMR Acquisition:

    • Acquire ¹H NMR spectra for both diastereomeric Mosher esters.

    • Assign the proton signals for the cyclohexanone ring in both spectra. 2D NMR techniques (e.g., COSY) may be necessary for unambiguous assignment.

  • Data Analysis:

    • Calculate the chemical shift difference (Δδ = δS - δR) for the protons on either side of the carbinol carbon.

    • According to the Mosher's method model, protons on one side of the C-O-C=O plane will have a positive Δδ value, while those on the other side will have a negative Δδ value.

    • Based on the sign of the Δδ values, the absolute configuration of the original alcohol can be determined.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for separating enantiomers and determining enantiomeric purity.[6][7][8][9][10] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Protocol:

  • Sample Preparation:

    • Dissolve the racemic or enantiomerically enriched this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column, such as a Chiralpak AD-H or Chiralcel OD-H, is a good starting point.

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is commonly used for normal-phase separations. The ratio can be optimized to improve resolution.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a wavelength where the ketone chromophore absorbs (e.g., 280 nm).

    • Temperature: Room temperature or controlled at 25 °C.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • The two enantiomers will elute as separate peaks. The area under each peak is proportional to the concentration of that enantiomer.

    • The enantiomeric excess (% ee) can be calculated using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

X-ray Crystallography

X-ray crystallography provides the most definitive determination of absolute stereochemistry, provided that a suitable single crystal can be obtained.[11][12] The technique involves diffracting X-rays off the electron clouds of the atoms in a crystal, which allows for the creation of a three-dimensional electron density map and, consequently, the precise arrangement of atoms in the molecule.

Protocol:

  • Derivatization (if necessary):

    • This compound is a liquid at room temperature, making single crystal growth challenging. Derivatization to a solid derivative with a known absolute configuration or a heavy atom is often necessary. A common approach is to form a derivative with a chiral carboxylic acid or to introduce a bromine or iodine atom.

  • Crystallization:

    • Grow single crystals of the derivative by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.

  • Data Collection:

    • Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using appropriate software.

    • Refine the structural model to obtain accurate atomic coordinates.

    • If a heavy atom is present, anomalous dispersion effects can be used to determine the absolute configuration. The Flack parameter is a key indicator for this determination.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[13][14][15][16][17] The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration, often by comparing the experimental spectrum to that predicted by quantum chemical calculations.

Protocol:

  • Sample Preparation:

    • Dissolve the enantiomerically pure this compound in a suitable transparent solvent (e.g., methanol, acetonitrile) to a concentration that gives an absorbance of approximately 0.5-1.0 at the wavelength of interest.

  • CD Spectrum Acquisition:

    • Record the CD spectrum over a wavelength range that covers the n → π* transition of the ketone chromophore (typically around 280-320 nm).

    • Record the spectrum of the solvent as a baseline and subtract it from the sample spectrum.

  • Data Analysis:

    • The sign of the Cotton effect (the peak in the CD spectrum) for the n → π* transition can be related to the absolute configuration based on the Octant Rule for ketones.

    • For a more rigorous assignment, the experimental CD spectrum can be compared to the theoretically calculated spectrum for a known configuration (e.g., (R)-2-hydroxycyclohexan-1-one). A good match between the experimental and calculated spectra provides strong evidence for the assigned configuration.

Visualizing the Workflow and Stereoisomers

To aid in understanding the process of stereochemical assignment and the relationship between the enantiomers of this compound, the following diagrams have been generated.

G General Workflow for Stereochemical Assignment cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Assignment racemic Racemic this compound resolution Chiral Resolution (e.g., Preparative HPLC) racemic->resolution enantiomers (R)- and (S)-Enantiomers resolution->enantiomers nmr NMR (Mosher's Method) enantiomers->nmr hplc Chiral HPLC enantiomers->hplc xray X-ray Crystallography enantiomers->xray cd CD Spectroscopy enantiomers->cd analysis Spectra/Data Interpretation nmr->analysis hplc->analysis xray->analysis cd->analysis assignment Stereochemical Assignment analysis->assignment

Caption: A generalized workflow for the stereochemical assignment of this compound.

Caption: The enantiomeric relationship between (R)- and (S)-2-hydroxycyclohexan-1-one.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Hydroxycyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is essential to ensure the accuracy, reliability, and reproducibility of data for the quantification of 2-Hydroxycyclohexan-1-one. This guide provides an objective comparison of the two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound. The information presented is compiled from established methods for similar analytes, providing a robust framework for method development and validation.

Comparison of Analytical Techniques

Both HPLC and GC are powerful analytical tools for the separation and quantification of organic compounds. The choice between them for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds. For ketones like this compound that lack a strong chromophore, derivatization is often necessary to achieve sufficient sensitivity for UV-Vis detection. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the ketone to form a highly UV-absorbent hydrazone.[1][2][3]

Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds. This compound is amenable to GC analysis, often coupled with a mass spectrometer (MS) for highly specific and sensitive detection.[4][5] The use of a polar capillary column is recommended to achieve good peak shape and resolution, especially to separate it from other related compounds.[6]

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of validated HPLC and GC methods for the analysis of small ketones, providing expected values for the analysis of this compound.

Performance ParameterHPLC-UV (with DNPH Derivatization)GC-MS
Linearity (R²) > 0.999> 0.999
Accuracy (Recovery) 92% - 108%98% - 107%
Precision (%RSD) < 5%< 10%
Limit of Detection (LOD) 2 - 20 µg/L (ppb)0.01% (for related substances)
Limit of Quantitation (LOQ) 10 - 50 µg/L (ppb)0.05% (for related substances)

Data compiled from studies on similar small ketone and cyclohexanone derivative analyses.[2][7][8][9][10]

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using HPLC with pre-column derivatization and GC-MS.

HPLC-UV Method with DNPH Derivatization

This method is based on the reaction of this compound with DNPH to form a stable, colored derivative that can be quantified by UV detection.[3]

a) Materials and Reagents:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH) solution in acetonitrile and acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

b) Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in methanol.

  • Working Standards: Create a series of calibration standards by diluting the stock solution with methanol.

  • Derivatization: To an aliquot of each standard and sample solution, add the DNPH reagent. Heat the mixture to ensure complete reaction.[3]

  • After cooling, the derivatized solution is ready for injection.

c) Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.[11]

  • Flow Rate: 1.0 - 2.0 mL/min.[11]

  • Column Temperature: 30 °C.[11]

  • Detection Wavelength: 360-370 nm.[11][12]

  • Injection Volume: 5 - 20 µL.[11]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method allows for the direct analysis of this compound with high selectivity and sensitivity.[4][13]

a) Materials and Reagents:

  • This compound standard

  • Methanol or other suitable solvent (GC grade)

  • Helium (carrier gas)

b) Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in the chosen solvent.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Samples are typically diluted in the same solvent to fall within the calibration range.

c) Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.32 mm x 1.0 µm), is recommended for good peak shape.[8]

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200°C) to ensure elution of the analyte.[7]

  • Transfer Line Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity, using characteristic ions of this compound.

Mandatory Visualization

The following diagrams illustrate the general workflow for analytical method validation.

Validation_Workflow cluster_planning Planning & Development cluster_execution Experimental Validation cluster_reporting Reporting & Implementation Dev Method Development Proto Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD Limit of Detection Prec->LOD LOQ Limit of Quantitation LOD->LOQ Rob Robustness LOQ->Rob Report Validation Report Rob->Report Imp Method Implementation Report->Imp

Caption: General workflow for analytical method validation.

HPLC_Workflow Sample Sample/Standard (this compound) Deriv Derivatization with DNPH Sample->Deriv Inject HPLC Injection Deriv->Inject Column C18 Separation Inject->Column Detect UV Detection (365 nm) Column->Detect Data Data Analysis (Quantification) Detect->Data

Caption: Experimental workflow for HPLC analysis with derivatization.

References

Safety Operating Guide

Personal protective equipment for handling 2-Hydroxycyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Hydroxycyclohexan-1-one

This guide provides critical safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are paramount to minimizing exposure risks. The required level of protection depends on the specific handling task.

Scenario Required Personal Protective Equipment
Routine Laboratory Handling Safety glasses or goggles, Chemical-resistant gloves (e.g., nitrile or neoprene), Laboratory coat or disposable gown.
Large Spills or Poor Ventilation Safety goggles and a face shield, Two pairs of chemical-resistant gloves (e.g., chemotherapy-grade), Disposable, fluid-resistant gown, Respiratory protection (e.g., N95 or higher, or a full face-piece respirator), Chemical-resistant shoe covers or boots.
Emergency Situations (Fire) Self-contained breathing apparatus (SCBA).[1]
Key Safety and Physical Data
Property Value
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Appearance Flammable Solid
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[2][3]
Storage Temperature Keep refrigerated in a dry, cool, and well-ventilated place.[2]

Operational Plan: Step-by-Step Handling Procedures

Receiving and Storage

Upon receipt, visually inspect containers for any signs of damage or leakage. Store the compound in a cool, dry, and well-ventilated area away from sources of ignition, as the substance is considered a flammable solid. Keep containers tightly sealed when not in use.[2]

Handling the Chemical

All handling of open containers should be conducted in a well-ventilated area, preferably within a chemical fume hood. Avoid all contact with skin and eyes.[2][4] Use non-sparking tools to prevent ignition.[5][6][7] After handling, wash hands thoroughly.[2][5]

Spill Response

In the event of a spill, immediately evacuate all non-essential personnel from the area and remove all sources of ignition. For small spills, use an inert absorbent material like vermiculite or a spill kit to contain and collect the material. Place the absorbed material into a suitable, sealed container for disposal.[2] The spill area should then be washed with soap and water.[1] For large spills, it is imperative to contact your institution's environmental health and safety department.

Disposal Plan

All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations. Chemical waste should be collected in a designated, properly labeled, and sealed container.[2] Do not dispose of this compound down the drain.[1][7] For specific disposal instructions, always consult your institution's waste disposal guidelines or contact the environmental health and safety office.

Workflow for Safe Handling and Disposal

start Start: Receive Chemical inspect Inspect Container for Damage start->inspect store Store in Cool, Dry, Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe handle Handle in Fume Hood with Non-Sparking Tools don_ppe->handle spill Spill Occurs handle->spill No handle->spill Yes small_spill Small Spill: Absorb and Collect spill->small_spill Small large_spill Large Spill: Evacuate and Report spill->large_spill Large dispose_ppe Doff and Dispose of Contaminated PPE spill->dispose_ppe small_spill->dispose_ppe end End: Procedure Complete large_spill->end dispose_waste Dispose of Chemical Waste in Labeled Container dispose_ppe->dispose_waste dispose_waste->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.